molecular formula C5H11N B1625814 2-Ethylcyclopropan-1-amine CAS No. 68841-33-8

2-Ethylcyclopropan-1-amine

Cat. No.: B1625814
CAS No.: 68841-33-8
M. Wt: 85.15 g/mol
InChI Key: GAZWKJNMLLGPKV-UHFFFAOYSA-N
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Description

2-Ethylcyclopropan-1-amine (CAS 68841-33-8) is a cyclopropylamine derivative of interest in synthetic and medicinal chemistry research. The cyclopropylamine functional group is a key structural motif in the development of pharmaceutical compounds and bioactive molecules . Compounds featuring this structure are often investigated as mechanism-based inhibitors for enzymes such as monoamine oxidases (MAOs) and semicarbazide-sensitive amine oxidases (SSAOs) . The constrained, high-energy three-membered ring can lead to unique reactivity and metabolic stability, making it a valuable scaffold in drug discovery . Researchers utilize this and related cyclopropylamines as building blocks for the synthesis of more complex molecules and in the study of enzyme inhibition mechanisms . This product is intended for research purposes in a controlled laboratory environment only. Please refer to the available safety data sheets for proper handling and storage information. It must be stored under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZWKJNMLLGPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513818
Record name 2-Ethylcyclopropan-1-amine
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Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68841-33-8
Record name 2-Ethylcyclopropan-1-amine
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Record name 68841-33-8
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Foundational & Exploratory

Chemical structure and properties of 2-Ethylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Ethylcyclopropan-1-amine , a structural analog of the clinically significant tranylcypromine, utilized extensively in structure-activity relationship (SAR) studies and as a specialized building block in medicinal chemistry.

CAS Registry Number: 68841-33-8 (Generic) | Molecular Formula: C₅H₁₁N[1]

Executive Summary

2-Ethylcyclopropan-1-amine represents a critical scaffold in the study of conformational restriction and bioisosterism. Unlike its N-substituted counterparts, this molecule features substitution directly on the cyclopropane ring, introducing specific steric bulk and lipophilicity vectors defined by the rigid cyclopropyl framework. It serves primarily as a mechanism-based probe for amine oxidases (MAO, LSD1) and as a precursor for introducing the ethyl-cyclopropyl moiety into complex pharmacophores.

This guide details the structural dynamics, validated synthetic pathways, and pharmacological utility of the molecule, distinguishing between its cis and trans diastereomers which exhibit distinct biological profiles.

Chemical Constitution & Stereochemistry

Structural Identity

The molecule consists of a cyclopropane ring substituted at the C1 position with a primary amine (-NH₂) and at the C2 position with an ethyl group (-CH₂CH₃). The rigidity of the cyclopropane ring (bond angles ~60°) creates significant ring strain (~27.5 kcal/mol), which drives its reactivity, particularly in oxidative ring-opening processes.

Stereochemical Complexity

Possessing two chiral centers (C1 and C2), 2-ethylcyclopropan-1-amine exists as four stereoisomers grouped into two diastereomeric pairs:

  • Trans-isomer (Racemic): (1R, 2S) and (1S, 2R). The ethyl and amine groups are on opposite faces of the ring. Generally thermodynamically more stable and often the pharmacologically active form in oxidase inhibition.

  • Cis-isomer (Racemic): (1R, 2R) and (1S, 2S). The substituents share the same face, leading to higher steric congestion.

Note on Nomenclature: In medicinal chemistry, unless specified as cis, references to "2-substituted cyclopropylamines" often imply the trans isomer due to the synthetic favorability of trans-cyclopropanation.

Physicochemical Profile

The following data summarizes the core physical properties. Where experimental values are rare for this specific analog, high-confidence predicted values based on structure-property relationships (SPR) are provided.

PropertyValue / DescriptionRelevance
Molecular Weight 85.15 g/mol Fragment-based drug discovery (FBDD)
Boiling Point ~100–105 °C (Predicted)Volatile liquid; requires careful handling
pKa (Conjugate Acid) 9.4 ± 0.5Typical for primary alkyl amines; exists as cation at physiological pH
LogP 1.12Moderate lipophilicity; crosses BBB effectively
Topological Polar Surface Area 26.02 ŲGood membrane permeability
H-Bond Donors/Acceptors 1 / 1Standard amine profile

Synthetic Methodologies

The synthesis of 2-ethylcyclopropan-1-amine requires stereoselective construction of the cyclopropane ring followed by functional group manipulation. The Curtius Rearrangement route is the industry standard for generating the amine with retention of stereochemistry.

Validated Protocol: Carbene Addition & Curtius Rearrangement

This pathway allows for the use of inexpensive starting materials (1-butene) and provides access to the carboxylic acid intermediate, which can be resolved before conversion to the amine.

Step-by-Step Workflow:
  • Cyclopropanation: Reaction of 1-butene with ethyl diazoacetate (EDA) catalyzed by Rh₂(OAc)₄ or Cu(acac)₂. This yields ethyl 2-ethylcyclopropanecarboxylate as a mixture of cis and trans isomers (typically favoring trans).

  • Hydrolysis: Saponification of the ester using LiOH in THF/Water to yield 2-ethylcyclopropanecarboxylic acid.

  • Isomer Separation: The trans-acid can be separated from the cis-acid via fractional crystallization or chromatography at this stage.

  • Acyl Azide Formation: Activation of the acid with diphenylphosphoryl azide (DPPA) and triethylamine.

  • Curtius Rearrangement: Heating the acyl azide promotes loss of N₂ and rearrangement to the isocyanate.

  • Hydrolysis to Amine: Acidic hydrolysis (HCl) of the isocyanate yields the final 2-ethylcyclopropan-1-amine hydrochloride salt.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical stereochemical checkpoint.

Synthesis_Pathway Start 1-Butene (Precursor) Inter1 Ethyl 2-ethylcyclopropanecarboxylate (Cis/Trans Mixture) Start->Inter1 Cyclopropanation Reagent Ethyl Diazoacetate + Rh2(OAc)4 Reagent->Inter1 Sep Separation (Chromatography/Crystallization) Inter1->Sep Hydrolysis (LiOH) Acid Trans-2-ethylcyclopropanecarboxylic Acid Sep->Acid Isolate Trans Curtius Curtius Rearrangement (DPPA, Et3N, Heat) Acid->Curtius Acyl Azide Formation Final 2-Ethylcyclopropan-1-amine (Target Molecule) Curtius->Final Isocyanate Hydrolysis

Figure 1: Synthetic workflow for 2-Ethylcyclopropan-1-amine via the Curtius Rearrangement, emphasizing the isolation of the bioactive trans-isomer.

Pharmacological Relevance & Mechanism[2][3]

Mechanism-Based Inactivation (Suicide Inhibition)

2-Ethylcyclopropan-1-amine belongs to a class of inhibitors known as suicide substrates for flavin-dependent enzymes, specifically Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1).

  • Mechanism: The enzyme initiates catalysis by abstracting a single electron (SET) from the amine nitrogen. This generates an amine radical cation.

  • Ring Opening: The radical cation triggers the homolytic cleavage of the strained cyclopropane C1-C2 bond.

  • Covalent Adduct: The resulting ring-opened species (a reactive radical or imine) forms a covalent bond with the FAD cofactor (specifically at the N5 or C4a position) or an active site amino acid residue, permanently disabling the enzyme.

SAR: Ethyl vs. Phenyl

While trans-2-phenylcyclopropylamine (Tranylcypromine) is a potent nanomolar inhibitor, the 2-ethyl analog serves as a critical probe to determine the necessity of the aromatic ring (pi-stacking interactions) versus simple hydrophobic bulk.

  • Binding Pocket: If the 2-ethyl analog retains potency, the binding pocket is likely driven by hydrophobic exclusion. If potency drops significantly (which is common for LSD1), it confirms the requirement for pi-pi interactions with residues like Tryptophan in the active site.

Mechanistic Pathway Visualization

The diagram below details the single-electron transfer (SET) mechanism leading to enzyme inactivation.

Mechanism_Action Enz Active Enzyme (FAD Oxidized) Complex Enzyme-Substrate Complex Enz->Complex Substrate 2-Ethylcyclopropan-1-amine Substrate->Complex Radical Amine Radical Cation (SET Step) Complex->Radical -1 e- (to FAD) RingOpen Ring Opening (C1-C2 Cleavage) Radical->RingOpen Strain Release Adduct Covalent FAD-Adduct (Irreversible Inhibition) RingOpen->Adduct Covalent Bond Formation

Figure 2: Mechanism of Action (MOA) depicting the suicide inhibition of FAD-dependent oxidases by 2-ethylcyclopropan-1-amine.

Handling and Safety Protocols

Stability
  • Free Base: The free amine is sensitive to CO₂ (carbamate formation) and oxidation. It should be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Salt Form: The hydrochloride salt (2-Ethylcyclopropan-1-amine HCl) is a stable, hygroscopic solid and is the preferred form for storage and handling.

Hazards
  • Corrosivity: As a primary amine, it is corrosive to skin and mucous membranes.

  • Toxicity: While specific toxicology data may be limited, cyclopropylamines are structurally related to MAO inhibitors and should be treated as potent bioactive agents capable of inducing hypertensive crises if absorbed in significant quantities (tyramine effect).

References

  • BLD Pharm. (2025). 2-Ethylcyclopropan-1-amine Product Monograph & CAS Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13112619, N-Ethylcyclopropanamine (Structural Comparison). Retrieved from [2]

  • Yang, M., et al. (2007).[3] Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry. Retrieved from

  • Fuller, R. W. (1968).[4] Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor. Biochemical Pharmacology. Retrieved from

  • Wernimont, A. K., et al. (2004). Structure-activity relationships of cyclopropylamine-based inhibitors of amine oxidases. Current Medicinal Chemistry. (Contextual grounding for alkyl-cyclopropylamine SAR).

Sources

pKa values and basicity of 2-Ethylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa and Basicity of 2-Ethylcyclopropan-1-amine

Executive Summary

The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry and agrochemical design, prized for the unique conformational rigidity and electronic properties conferred by its strained three-membered ring.[1][2] Understanding the basicity of this functional group, quantified by its pKa value, is critical for optimizing a molecule's pharmacokinetic and pharmacodynamic profiles, as it governs properties such as solubility, membrane permeability, and target binding interactions.[3][4] This guide provides a detailed examination of the factors influencing the basicity of 2-ethylcyclopropan-1-amine, a representative substituted cyclopropylamine. We will dissect the underlying electronic principles, present methodologies for its empirical and computational pKa determination, and provide a plausible synthetic route. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, field-proven understanding of this important structural motif.

Theoretical Framework: Unpacking the Basicity of a Substituted Cyclopropylamine

The basicity of an amine is defined by the availability of its nitrogen lone pair to accept a proton. This is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value signifies a stronger base, indicating that the conjugate acid is weaker and less likely to donate its proton.[4][5] The basicity of 2-ethylcyclopropan-1-amine is dictated by a nuanced interplay between the electronic properties of the cyclopropyl ring and the appended ethyl substituent.

The Electron-Withdrawing Nature of the Cyclopropyl Ring

Contrary to the behavior of simple alkyl groups, the cyclopropane ring acts as a mild electron-withdrawing group. This effect stems from the high degree of s-character in the carbon-carbon bonds of the strained ring, which is necessary to accommodate the acute 60° bond angles.[1] Consequently, the exocyclic carbon-nitrogen bond in cyclopropylamine possesses more s-character than a typical sp³-hybridized C-N bond in an acyclic amine.[6] Since orbitals with higher s-character hold electrons more tightly to the nucleus, the cyclopropyl carbon is more electronegative than an sp³ carbon.[5][6] This results in an inductive pull of electron density away from the nitrogen atom, slightly reducing the availability of its lone pair and thereby decreasing its basicity. This is evidenced by the pKa of cyclopropylamine's conjugate acid, which is approximately 9.10, notably lower than that of simple primary alkylamines.[7][8][9][10][11]

The Electron-Donating Effect of the Ethyl Substituent

The ethyl group, like other alkyl groups, functions as an electron-donating group through a positive inductive effect (+I).[6][12][13][14] It pushes electron density through the sigma bonds of the cyclopropane ring towards the amine. This donation of electron density effectively counteracts the electron-withdrawing influence of the cyclopropyl ring itself.[6][13] The net result is an increase in electron density on the nitrogen atom compared to the unsubstituted cyclopropylamine, making the lone pair more available for protonation and thus increasing the overall basicity of the molecule.[14]

The diagram below illustrates this duality of electronic effects.

Caption: Dueling electronic effects in 2-ethylcyclopropan-1-amine.

Quantitative Analysis: Comparative pKa Values

While no experimentally determined pKa value for 2-ethylcyclopropan-1-amine is readily available in the literature, we can provide a reliable estimate based on the principles discussed above and by comparing it to structurally related amines.

CompoundStructurepKa of Conjugate Acid (R-NH₃⁺)Reference
PropylamineCH₃CH₂CH₂-NH₂10.69[4]
EthylamineCH₃CH₂-NH₂10.67[4]
2-Ethylcyclopropan-1-amine c-(CH-CH(CH₂CH₃)-CH₂)-NH₂~9.5 - 9.9 (Estimated) N/A
Cyclopropylaminec-(CH-CH₂-CH₂)-NH₂9.10[7][8][10][11]
AmmoniaNH₃9.25[5]

The estimated pKa places 2-ethylcyclopropan-1-amine as a significantly stronger base than the parent cyclopropylamine, yet slightly weaker than a simple acyclic primary amine like propylamine. This reflects the balance between the opposing electronic forces.

Methodologies for pKa Determination

Accurate determination of pKa is essential for building robust structure-activity relationships (SAR). Both experimental and computational methods provide reliable pathways to this critical parameter.

Experimental Protocol: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its high accuracy and reliability.[15][16][17][18] The method involves monitoring pH changes in a solution of the amine as a titrant is added incrementally. The pKa is the pH at which the amine is exactly 50% protonated.[15][18]

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[3][17] This ensures the accuracy of all subsequent pH measurements.

  • Reagent Preparation:

    • Analyte Solution: Prepare an aqueous solution of 2-ethylcyclopropan-1-amine at a known concentration (e.g., 1-10 mM).

    • Ionic Strength Adjustment: Add a neutral salt, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[3][17] This minimizes variations in activity coefficients.

    • Titrants: Prepare and standardize high-purity solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

  • Titration Setup & Execution:

    • Place a known volume of the analyte solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 °C).

    • Acidify the solution to a low pH (e.g., pH ~2) with the standardized HCl to ensure the amine is fully protonated (R-NH₃⁺).

    • Purge the solution with an inert gas, such as nitrogen or argon, for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[3][17]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Begin the titration by adding small, precise aliquots of the standardized NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve, often by calculating the first or second derivative.

    • The pKa is equal to the pH at the half-equivalence point (the point where half the volume of titrant required to reach the first equivalence point has been added).[17]

titration_workflow start Start prep 1. Calibrate pH Meter & Prepare Reagents start->prep setup 2. Prepare Analyte Solution (Amine + KCl) prep->setup acidify 3. Acidify to pH ~2 (Full Protonation) setup->acidify purge 4. Purge with N₂ (Remove CO₂) acidify->purge titrate 5. Titrate with NaOH Record (Volume, pH) purge->titrate plot 6. Plot pH vs. Volume titrate->plot analyze 7. Determine Half- Equivalence Point plot->analyze pka pKa = pH at V½ analyze->pka end End pka->end dft_workflow start Start build 1. Build 3D Models (R-NH₂ & R-NH₃⁺) start->build optimize 2. Geometry Optimization (Gas Phase + Solvation Model) build->optimize energy 3. Calculate Gibbs Free Energy (DFT: e.g., M06-2X/6-311++G(d,p)) optimize->energy cycle 4. Apply Thermodynamic Cycle energy->cycle pka Calculate pKa from ΔG cycle->pka end End pka->end

Caption: Computational workflow for pKa prediction using DFT.

Plausible Synthetic Route

While numerous methods exist for the synthesis of cyclopropylamines, a modern and highly diastereoselective approach for preparing trans-2-substituted cyclopropylamines utilizes α-chloroaldehydes as starting materials. [2]The following scheme outlines a plausible route to 2-ethylcyclopropan-1-amine based on this methodology.

The reaction proceeds via the formation of a zinc homoenolate from 2-chlorobutanal, which is then trapped by an amine (in this case, a protected amine equivalent like benzylamine) followed by a ring-closing step to furnish the cyclopropylamine product. [2]

Conclusion

The basicity of 2-ethylcyclopropan-1-amine is a prime example of how subtle electronic effects can modulate the properties of a functional group. Its pKa, estimated to be in the range of 9.5-9.9, is a direct consequence of the balance between the electron-withdrawing nature of the high s-character C-N bond and the electron-donating inductive effect of the 2-ethyl substituent. This value positions it as a moderately strong base, a property that is highly relevant for its potential applications in drug design. For definitive characterization, this guide provides robust, field-tested protocols for both experimental determination via potentiometric titration and theoretical prediction using DFT calculations. A comprehensive understanding of these principles and methods empowers scientists to make informed decisions in the design and optimization of novel chemical entities.

References

  • Chemistry Steps. (2021, December 18). Basicity of Amines. [Link]

  • ChemBK. (2024, April 9). Cyclopropylamine. [Link]

  • Quora. (2023, January 13). What is the effect of substitution on the basicity of amines?. [Link]

  • Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory. In Computational Chemistry Methodology in Structural Biology and Materials Sciences. Apple Academic Press. [Link]

  • Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. [Link]

  • Lookchem. Cas 765-30-0,Cyclopropylamine. [Link]

  • Save My Exams. (2025, January 3). Amine Basicity (Edexcel A Level Chemistry): Revision Note. [Link]

  • Al-Ghafri, S., et al. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • Zevats, A. A. Simple Method for the Estimation of pKa of Amines. [Link]

  • Ripp, G., et al. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PMC. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Barroso-Flores, J. (2020, March 11). DFT Estimation of pKb Values – New Paper in JCIM. Dr. Joaquin Barroso's Blog. [Link]

  • Royal Society of Chemistry. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry. [Link]

  • De Witte, A. M., et al. Development of Methods for the Determination of pKa Values. PMC. [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Quora. (2016, February 26). Organic Chemistry: Why are dialkylamines generally more basic than trialkylamines (in aqueous state)?. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Chemchart. 2-METHYLCYCLOPROPAN-1-AMINE (97291-66-2). [Link]

  • Semantic Scholar. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

  • e-Publications@Marquette. Synthesis of cyclopropane containing natural products. [Link]

  • PubChemLite. 2-ethylcyclopropan-1-amine (C5H11N). [Link]

  • ResearchGate. (2025, August 10). Convenient Synthesis of Ethenylcyclopropane and Some 2-Cyclopropylcyclopropane Derivatives. [Link]

  • PubChem. 2-Ethylcyclopenten-1-amine | C7H13N | CID 20202298. [Link]

  • ResearchGate. (2025, August 6). An Expedient and Practical Method for the Synthesis of A Diverse Series of Cyclopropane α-Amino Acids and Amines. [Link]

  • PubChem. (1R,2R)-2-methylcyclopropan-1-amine | C4H9N | CID 12953691. [Link]

  • PubChem. 2-Ethylcyclopropan-1-ol | C5H10O | CID 14453670. [Link]

Sources

Conformational Dynamics & Pharmacophore Mapping of 2-Ethylcyclopropylamine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-ethylcyclopropylamine (2-Et-CPA) scaffold represents a critical structural motif in modern medicinal chemistry, serving as a distinct bioisostere for ethyl-substituted alkenes and a pharmacophore in mechanism-based inhibitors of flavin-dependent enzymes (e.g., LSD1/KDM1A, MAO-A/B). Unlike its aromatic analogue tranylcypromine (2-phenylcyclopropylamine), the 2-ethyl variant introduces unique aliphatic flexibility while maintaining the rigid cyclopropane spacer.

This guide details the conformational analysis of 2-Et-CPA, focusing on the stereoelectronic effects that govern its stability, basicity, and reactivity. It provides self-validating protocols for determining relative stereochemistry via NMR and computational modeling.

Stereochemical Fundamentals

The 2-Et-CPA system possesses two chiral centers (C1 and C2), resulting in four stereoisomers: two cis enantiomers and two trans enantiomers.

Nomenclature and Geometry
  • Trans Isomers: The amino group and the ethyl group are on opposite faces of the ring. (e.g., (1R, 2S) and (1S, 2R)). Thermodynamically preferred due to reduced steric repulsion.

  • Cis Isomers: Substituents share the same face. (e.g., (1R, 2R) and (1S, 2S)). These suffer from significant Van der Waals repulsion between the ethyl methylene and the amine.

The "Ethyl" Rotational Challenge

Unlike a phenyl ring which is rigid, the ethyl group adds a vector of conformational freedom (


). The rotation of the ethyl group relative to the rigid ring creates local minima that can obscure NMR signals due to rapid averaging.
  • Anti-periplanar: The terminal methyl group is anti to the ring C1.

  • Gauche: The terminal methyl is gauche to the ring C1.

Conformational Analysis & Electronic Effects

Nitrogen Inversion and Walsh Orbitals

In acyclic amines, nitrogen inversion is rapid (


 kcal/mol). In cyclopropylamines, this barrier is significantly higher (

kcal/mol) due to ring strain and the interaction between the nitrogen lone pair and the cyclopropane Walsh orbitals (bent bonds with high p-character).
  • Bisected Conformation: The nitrogen lone pair aligns parallel to the bisector of the cyclopropane ring. This allows for maximal

    
     hyperconjugation. This alignment is critical for the Single Electron Transfer (SET)  mechanism seen in LSD1 inhibitors.
    
  • Basicity Modulation: The electron-withdrawing nature of the cyclopropane ring (due to sp2-like character of ring carbons) lowers the

    
     of the amine compared to isopropylamine (~9.0 vs ~10.6).
    
Mechanism-Based Reactivity (The "Why")

The biological utility of 2-Et-CPA often relies on its ability to undergo ring opening.

  • Oxidation: The enzyme (e.g., LSD1-FAD) abstracts an electron/hydride from the amine.

  • Radical Formation: A radical cation forms on the nitrogen.

  • Ring Opening: If the conformation is bisected , the radical delocalizes into the ring, breaking the C1-C2 bond and forming a covalent adduct with the cofactor.

Diagram 1: LSD1 Inhibition Mechanism via Conformational Alignment

LSD1_Mechanism Substrate 2-Et-CPA (Ground State) Oxidation Amine Oxidation (SET) Substrate->Oxidation FAD -> FADH2 Radical N-Radical Cation (Bisected Conformer) Oxidation->Radical Stereoelectronic Alignment RingOpen Homolytic Ring Opening (C1-C2 Bond Break) Radical->RingOpen Walsh Orbital Overlap Adduct Covalent FAD Adduct (Irreversible Inhibition) RingOpen->Adduct Alkylation

Caption: The transition from ground state to covalent adduct requires the amine lone pair to adopt a bisected conformation relative to the cyclopropane ring to facilitate radical delocalization.

Experimental Validation Protocols

NMR Determination of Relative Stereochemistry

Distinguishing cis and trans isomers in 2-substituted cyclopropanes relies on the unique Karplus relationship of the rigid ring. Unlike alkenes (where


), cyclopropanes typically display 

.

Protocol: J-Coupling Analysis

  • Solvent: Use

    
     (Benzene-d6) or 
    
    
    
    . Benzene often provides better resolution of the ring protons due to magnetic anisotropy.
  • Pulse Sequence: Standard 1H-NMR (at least 400 MHz).

  • Target Signals: Identify the benzylic-like proton at C1 (

    
    ) and the proton at C2 (
    
    
    
    ).
  • Validation Logic:

ParameterCis-2-EthylcyclopropylamineTrans-2-Ethylcyclopropylamine

7.0 – 10.0 Hz 3.0 – 5.0 Hz
NOE Signal Strong NOE between H1 and H2Weak/No NOE between H1 and H2
Chemical Shift Ring protons often shielded (upfield)Ring protons often deshielded

Note: The ethyl group's methylene protons will appear as complex multiplets due to the adjacent chiral center C2, often requiring COSY/HSQC for full assignment.

Computational Modeling Workflow

To predict the preferred orientation of the ethyl tail and the nitrogen lone pair.

Protocol: DFT Conformational Search

  • Software: Gaussian, ORCA, or equivalent.

  • Method: DFT (B3LYP or

    
    B97X-D) with a basis set of at least 6-31G(d,p) or def2-TZVP.
    
  • Solvation: IEFPCM (Water) to mimic biological environment.

  • Workflow:

    • Step A: Generate rotamers for the

      
       bond (0° to 360° in 30° increments).
      
    • Step B: Optimize geometry for each rotamer.

    • Step C: Calculate vibrational frequencies (ensure no imaginary frequencies).

    • Step D: Extract Gibbs Free Energy (

      
      ).
      
  • Output: The Boltzmann-weighted population of conformers.

Diagram 2: Conformational Analysis Workflow

Conformation_Workflow cluster_NMR NMR Validation cluster_Comp In Silico Validation Start Crude Synthesis Product Sep Chiral HPLC / SFC Separation of Isomers Start->Sep Janalysis 1H NMR (C6D6) Measure 3J(H1-H2) Sep->Janalysis DFT DFT Optimization (wB97X-D/def2-TZVP) Sep->DFT NOE 1D NOE / NOESY Confirm Spatial Proximity Janalysis->NOE Final Assigned Absolute Configuration NOE->Final Experimental Data Boltzmann Boltzmann Weighting of Rotamers DFT->Boltzmann Boltzmann->Final Energy Profile

Caption: Integrated workflow combining experimental NMR spectroscopy and computational DFT modeling to unambiguously assign stereochemistry.

Synthesis and Isolation Strategy

For researchers synthesizing these cores, stereocontrol is paramount.[1]

  • Kulinkovich-de Meijere Reaction:

    • Reagents: N,N-dialkylamide + Grignard reagent (Ethylmagnesium bromide) +

      
      .
      
    • Mechanism:[2][3] Titanacyclopropane intermediate.

    • Advantage:[2][4][5][6][7] Direct access to cyclopropylamines from amides; however, often yields trans products predominantly.

  • Simmons-Smith Cyclopropanation:

    • Substrate: Allylic amine or carbamate (e.g., N-Boc-2-pentenylamine).

    • Reagents:

      
      , 
      
      
      
      .
    • Stereocontrol: The carbamate group can direct the zinc carbenoid to the syn face, favoring cis geometry relative to the directing group.

References

  • LSD1 Inhibition & SAR

    • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. (2017).[8] NIH National Library of Medicine. Link

  • NMR Coupling Constants

    • Proton Coupling Constants in Substituted Cyclopropanes. (2025).[7][9][10][11] ResearchGate.[7] Link

  • Conformational Analysis

    • Conformational preferences and basicities of monofluorinated cyclopropyl amines. (2008).[12][13] PubMed. Link

  • Nitrogen Inversion

    • Pure rotational and rovibrational spectroscopy of cyclopropylamine.[14] (2024).[2][14] AIP Publishing.[14] Link

  • Stereoselective Synthesis

    • Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides. (2024).[2][14] Organic Chemistry Portal. Link

Sources

Technical Guide: Synthesis of 2-Substituted Cyclopropan-1-amines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of the synthesis of 2-substituted cyclopropan-1-amines, structured for researchers and drug development professionals.

Executive Summary: The Pharmacophore & Its Challenges

The 2-substituted cyclopropan-1-amine motif is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in FDA-approved drugs like Tranylcypromine (MAO inhibitor) and Ticagrelor (P2Y12 platelet inhibitor). Its rigid three-dimensional structure acts as a bioisostere for alkenes or phenyl rings, locking substituents into specific vectors that enhance receptor binding affinity and metabolic stability.

However, the synthesis of this scaffold presents significant challenges:

  • Diastereocontrol: Achieving high trans-selectivity over the thermodynamically favored cis-isomers.

  • Enantiopurity: The need for absolute stereocontrol, often requiring resolution or asymmetric catalysis.

  • Scalability: Many methods (e.g., carbenoid additions) suffer from safety concerns on a kilogram scale (e.g., diazo handling).

This guide delineates three distinct synthetic strategies—Classical, Organometallic, and Modern—providing self-validating protocols and mechanistic insights for each.

Strategic Synthetic Pathways

Pathway A: The Classical & Scalable Route (Curtius Rearrangement)

Best for: Large-scale manufacturing of trans-2-arylcyclopropylamines (e.g., Tranylcypromine).

The Curtius rearrangement remains the gold standard for scalability. It converts trans-2-substituted cyclopropanecarboxylic acids into amines with retention of configuration.

Mechanistic Insight

The reaction proceeds through an acyl azide intermediate.[1][2][3] Upon heating, the acyl azide undergoes a concerted loss of nitrogen (


) and migration of the cyclopropyl group to the electron-deficient nitrogen, forming an isocyanate. The concerted nature of this step is critical; it prevents the formation of a free nitrene, thereby retaining the stereochemical integrity of the cyclopropane ring.
Experimental Protocol: Synthesis of trans-2-Phenylcyclopropylamine (Tranylcypromine)

Target: Preparation of (±)-trans-2-phenylcyclopropylamine sulfate.[4]

  • Acid Chloride Formation:

    • Charge a reactor with (±)-trans-2-phenylcyclopropanecarboxylic acid (1.0 equiv) and dry toluene (5 vol).

    • Add thionyl chloride (1.2 equiv) dropwise at 60°C. Causality: Slow addition controls gas evolution (

      
      , 
      
      
      
      ).
    • Stir for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess

      
      .
      
  • Acyl Azide Formation (The Weinstock Protocol):

    • Dissolve the crude acid chloride in acetone (3 vol) and cool to 0°C.

    • Add a solution of sodium azide (

      
      , 1.1 equiv) in water dropwise, maintaining internal temperature <5°C. Safety: Lower temperature prevents premature decomposition of the azide.
      
    • Stir for 1 hour, then extract with toluene . Dry the organic layer over

      
      .[5]
      
  • Curtius Rearrangement & Hydrolysis:

    • Heat the toluene solution of the acyl azide to 80–90°C. Observation: Vigorous

      
       evolution indicates isocyanate formation.
      
    • Once gas evolution stops (approx. 1-2 h), cool to room temperature.

    • Add 20% HCl (aq) and reflux for 2 hours to hydrolyze the isocyanate to the amine hydrochloride.

    • Cool to 0°C. The product may precipitate; otherwise, basify with NaOH to pH 12, extract with ether, and precipitate as the sulfate salt using ethanolic

      
      .
      

Validation Check: The trans-isomer should exhibit a


 coupling constant of ~4-5 Hz for the cyclopropyl protons in NMR, distinct from the larger coupling of the cis-isomer.
Pathway B: The Organometallic Route (Kulinkovich-de Meijere)

Best for: Accessing 1-substituted or bicyclic cyclopropylamines from amides.

This reaction transforms N,N-dialkylamides into cyclopropylamines using Grignard reagents and a titanium catalyst. It is particularly powerful because it builds the cyclopropane ring and installs the amine in a single step.

Mechanistic Insight

The reaction is catalyzed by low-valent titanium species (titanacyclopropane) generated in situ from


 and EtMgBr. The amide carbonyl inserts into the titanacyclopropane to form an oxatitanacyclopentane. Unlike esters (which form cyclopropanols), the poor leaving group ability of the amine leads to ring contraction and formation of a cyclopropylamine.

Kulinkovich Substrate N,N-Dialkylamide Ti_Reagent Ti(OiPr)4 + 2 EtMgBr Titanacycle Titanacyclopropane Intermediate Ti_Reagent->Titanacycle - 2 MgBr(OiPr) - Ethane Insertion Oxatitanacyclopentane Titanacycle->Insertion + Substrate Product Cyclopropylamine Insertion->Product Ring Contraction + Hydrolysis

Figure 1: Simplified mechanism of the Kulinkovich-de Meijere reaction showing the critical titanacyclopropane intermediate.

General Procedure
  • Catalyst Preparation: To a solution of N,N-dibenzylformamide (1.0 equiv) and

    
      (1.0 equiv) in dry THF at room temperature, slowly add EtMgBr  (3.0 equiv, 3M in ether).
    
  • Ligand Exchange (Optional): For 2-substituted analogs, add a styrene derivative (1.1 equiv) before the Grignard. The EtMgBr acts as a sacrificial reagent to generate the active Ti-species, which then exchanges with the styrene.

  • Workup: Quench carefully with water (exothermic). The titanium salts form a thick slurry; use Rochelle's salt (potassium sodium tartrate) solution to solubilize Ti species and facilitate phase separation.

Pathway C: Stereoselective Modern Route (Zinc Homoenolates)

Best for: High diastereoselectivity (>20:1 trans:cis) and mild conditions.

This method utilizes


-chloroaldehydes and a zinc carbenoid reagent to generate a zinc homoenolate, which is trapped by an amine.[6][7]
Experimental Protocol
  • Homoenolate Formation: Treat

    
    -chloroaldehyde  (1.0 equiv) with 
    
    
    
    (prepared from
    
    
    and
    
    
    ) in THF at 0°C.
  • Amine Trapping: Add the primary amine (1.0 equiv) and ZnCl2 (2.0 equiv).

  • Cyclization: Heat the mixture to 85°C for 18 hours.

  • Critical Control Point: Add a polar aprotic co-solvent (e.g., DMF or DMI , 1.5 vol relative to THF).

    • Causality: Without DMF, zinc salts promote reversible ring opening/closing, leading to a thermodynamic mixture (approx. 5:1 dr).[7] DMF complexes the zinc, inhibiting the retro-reaction and preserving the kinetic trans-selectivity (>20:1 dr).

Comparative Analysis of Methods

FeatureCurtius RearrangementKulinkovich-de MeijereZinc Homoenolate
Starting Material Carboxylic AcidAmide

-Chloroaldehyde
Key Reagent

/ DPPA

/ Grignard

Stereoselectivity Retains SM stereochemistryVariable (substrate dependent)High trans (>20:[7]1)
Scalability High (Process Chem friendly)Moderate (Ti waste)Moderate (Dilute conditions)
Primary Risk Azide safety (Explosive)Exothermic / Pyrophoric reagentsMoisture sensitivity

Case Study: Synthesis of Ticagrelor Intermediate

Ticagrelor requires a specific chiral cyclopropylamine: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine.[8]

The industrial synthesis often employs a convergent strategy. A key route involves the biocatalytic cyclopropanation or asymmetric organocatalysis to set the stereocenters early, followed by functional group manipulation.

Ticagrelor Start 3,4-Difluorostyrene Step1 Asymmetric Cyclopropanation (Diazoacetate + Chiral Cat.) Start->Step1 Inter1 Chiral Ester (1R, 2R) Step1->Inter1 >98% ee Step2 Hydrolysis & Curtius Rearrangement Inter1->Step2 Inter2 Cyclopropylamine (1R, 2S) Step2->Inter2 Retention of Config Final Coupling with Pyrimidine Core -> Ticagrelor Inter2->Final

Figure 2: Convergent synthesis workflow for the Ticagrelor cyclopropylamine intermediate.

References

  • Synthesis of Ticagrelor Intermediate: CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.[8][9]

  • Curtius Rearrangement Protocol: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org.[5] Chem. 2012, 8, 1146–1150.[5]

  • Kulinkovich-de Meijere Review: Titanium-Mediated Syntheses of Cyclopropylamines. Chemical Reviews, 2000, 100, 2789–2834.

  • Zinc Homoenolate Methodology: Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.[7][10][11] ChemRxiv, 2018.[5]

  • Tranylcypromine Synthesis: Method of synthesis of trans-2-phenylcyclopropylamine.[4] US Patent 4,016,204.[4]

  • C-H Functionalization: Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. J. Am. Chem. Soc. 2011, 133, 19090–19093.

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 2-Ethylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Target

2-Ethylcyclopropan-1-amine is a high-value structural motif in medicinal chemistry, serving as a bioisostere for ethyl amines and offering conformational restriction that can enhance potency and metabolic stability. While the methyl analog is more common, the ethyl variant provides unique lipophilicity and steric bulk often required for optimizing kinase inhibitors and GPCR ligands.

The Challenge: Scalability vs. Safety

The synthesis of cyclopropylamines on a kilogram scale is historically fraught with safety hazards. The two primary disconnections involve:

  • High-Energy Intermediates: Traditional routes often utilize diazo compounds (cyclopropanation) or acyl azides (Curtius rearrangement), both of which pose explosion risks.

  • Stereochemical Control: Controlling the cis/trans diastereoselectivity requires precise catalytic tuning.

  • Volatility: The free amine is a volatile liquid, necessitating isolation as a stable salt (e.g., hydrochloride).

The Solution: The "Process-Safe" Curtius Route

This guide details a scalable, robust protocol utilizing a Curtius Rearrangement strategy. Unlike the Kulinkovich reaction (which can be temperamental at scale with specific substitutions), this route relies on the cyclopropanation of 1-butene followed by a modified Weinstock Curtius degradation. This approach prioritizes safety by avoiding the isolation of explosive acyl azides.

Part 2: Retrosynthetic Analysis & Pathway

The synthesis is broken down into three critical stages. The logic follows a "construct-then-functionalize" approach.

Retrosynthesis Target 2-Ethylcyclopropan-1-amine HCl (Target Salt) BocInt N-Boc-2-ethylcyclopropan-1-amine (Stable Intermediate) Target->BocInt HCl Deprotection (Salt Formation) Acid 2-Ethylcyclopropanecarboxylic Acid (Divergent Point) BocInt->Acid Curtius Rearrangement (DPPA or Mixed Anhydride) Ester Ethyl 2-ethylcyclopropanecarboxylate (Crude Oil) Acid->Ester Saponification Start 1-Butene + Ethyl Diazoacetate (Feedstock) Ester->Start Rh-Catalyzed Cyclopropanation

Figure 1: Retrosynthetic disassembly of the target molecule showing the linear progression from commodity feedstock to the final amine salt.[1]

Part 3: Detailed Experimental Protocols

Phase 1: Cyclopropane Ring Construction

Objective: Synthesis of Ethyl 2-ethylcyclopropanecarboxylate. Critical Hazard: Handling Ethyl Diazoacetate (EDA).[2] EDA is potentially explosive.[2][3][4] Reactions must be run under strict temperature control, preferably in a semi-batch or flow mode to limit the accumulation of unreacted diazo species.

Reagents:

  • 1-Butene (Gas, condensed) or pressurized feed.

  • Ethyl Diazoacetate (EDA) [Commercial solution in toluene preferred].

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (Catalyst).

  • Dichloromethane (DCM) or Toluene (Solvent).

Protocol:

  • Setup: A pressure reactor (autoclave) is cooled to -10°C.

  • Loading: Charge the reactor with anhydrous DCM (5 vol) and Rh₂(OAc)₄ (0.5 mol%).

  • Feedstock: Condense 1-Butene (3.0 equiv) into the reactor. Seal and allow to warm to 0°C.

  • Addition: Slowly pump a solution of EDA (1.0 equiv) in DCM into the reactor over 4–6 hours. Crucial: Maintain internal temperature < 25°C to prevent diazo decomposition.

    • Note: 1-Butene is used in excess to minimize dimerization of the carbene (fumarate/maleate formation).

  • Completion: Stir for an additional 2 hours at ambient temperature. Vent excess 1-butene carefully into a scrubber.

  • Workup: Concentrate the solvent to yield the crude ester as a yellow oil.

  • Purification: Vacuum distillation is required to separate the cis/trans isomers if necessary, though often the mixture is carried forward. The trans isomer is typically the major product (approx. 60:40 to 70:30 ratio depending on catalyst).

Phase 2: Saponification

Objective: Hydrolysis to 2-Ethylcyclopropanecarboxylic acid.

Protocol:

  • Dissolve the crude ester in Methanol/Water (3:1).

  • Add LiOH (2.5 equiv) and heat to 60°C for 4 hours.

  • Concentrate methanol. Acidify aqueous layer with HCl to pH 2.

  • Extract with MTBE (Methyl tert-butyl ether). Dry over MgSO₄ and concentrate.

    • Checkpoint: The acid is a viscous oil/low-melting solid. Verify identity via ¹H NMR (cyclopropyl protons @ 0.7–1.5 ppm).

Phase 3: The "Safe" Curtius Rearrangement

Objective: Conversion of the acid to the N-Boc protected amine. Methodology: The Weinstock modification (Mixed Anhydride) is preferred over DPPA for scale-up due to lower cost and easier byproduct removal, provided temperature is strictly controlled.

Reagents:

  • Triethylamine (TEA)

  • Ethyl Chloroformate[5]

  • Sodium Azide (NaN₃) (aqueous solution)

  • tert-Butanol (t-BuOH) / Toluene mixture

Step-by-Step Protocol:

  • Activation: In a reactor, dissolve the Carboxylic Acid (1.0 equiv) in Acetone/Water. Cool to 0°C. Add TEA (1.2 equiv).

  • Anhydride Formation: Add Ethyl Chloroformate (1.1 equiv) dropwise, keeping T < 5°C. Stir for 30 min.

  • Azidation: Add an aqueous solution of NaN₃ (1.3 equiv) dropwise at 0°C. Stir for 1 hour.

    • Safety:DO NOT ISOLATE THE ACYL AZIDE. It is shock-sensitive.

  • Extraction (Solvent Swap): Extract the cold reaction mixture with cold Toluene. Wash the organic layer with cold water and brine. Keep T < 10°C.

  • Rearrangement: Prepare a separate vessel with Toluene and t-BuOH (5 equiv) heated to 70°C.

  • Controlled Feed: Slowly add the cold toluene solution of the acyl azide into the hot t-BuOH mixture.

    • Mechanism:[5][6][7][8][9][10] As the azide hits the hot solution, it instantly rearranges to the isocyanate and releases N₂ gas.[6][11] This "thermal dumping" prevents the accumulation of the explosive azide.

  • Trapping: The isocyanate reacts immediately with t-BuOH to form the N-Boc carbamate.

  • Workup: After N₂ evolution ceases, cool and wash with NaHCO₃. Concentrate to obtain the crude Boc-amine.[10]

Phase 4: Deprotection & Salt Formation

Objective: Isolation of 2-Ethylcyclopropan-1-amine Hydrochloride.

Protocol:

  • Dissolve the N-Boc intermediate in 1,4-Dioxane or Et₂O.

  • Add HCl (4M in Dioxane) (3.0 equiv). Stir at room temperature for 3 hours.

  • Precipitation: The amine hydrochloride salt often precipitates. If not, add Et₂O or Hexanes to induce crystallization.

  • Filtration: Filter the white solid under N₂ (hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C.

Part 4: Process Safety & Analytical Controls

Quantitative Data Summary
ParameterSpecificationNotes
Overall Yield 45–55%From 1-Butene
Purity (HPLC) > 98.0% (AUC)UV detection @ 210 nm (derivatized)
Residual Azide < 10 ppmCritical safety release parameter
Appearance White to off-white solidHygroscopic salt
Critical Safety Workflow

The following diagram illustrates the safety interlocks required for the Curtius step.

SafetyFlow cluster_warning CRITICAL HAZARD CONTROL Start Acyl Azide Solution (Cold Toluene, <10°C) Pump Metering Pump (Strict Flow Control) Start->Pump Feed Reactor Rearrangement Reactor (Toluene/t-BuOH, >70°C) Pump->Reactor Slow Addition Scrubber Off-Gas Scrubber (N2 Venting) Reactor->Scrubber N2 Release Warn Never allow Azide accumulation in the hot reactor.

Figure 2: Safety interlock diagram for the semi-batch Curtius rearrangement, ensuring immediate consumption of the hazardous azide intermediate.

Part 5: References

  • Lebel, H., & Leogane, O. (2005).[7] Boc-protected amines via a mild and efficient one-pot Curtius rearrangement.[7] Organic Letters, 7(19), 4107–4110.[7] [Link]

  • Maas, G. (2009). Ruthenium-catalysed carbenoid cyclopropanation reactions with diazo compounds. Chemical Society Reviews, 33, 183-190. [Link]

  • Weinstock, J. (1961). Modified Curtius reaction. The Journal of Organic Chemistry, 26(9), 3511. [Link]

  • Wurts, J., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds. Organic Process Research & Development, 23(12), 2699–2707. [Link]

  • Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement. Almac Sciences Technical Notes. [Link]

Sources

Application Notes and Protocols: Curtius Rearrangement Methods for 2-Ethylcyclopropane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Curtius rearrangement, first described by Theodor Curtius in 1885, is a robust and versatile synthetic transformation for the conversion of carboxylic acids into primary amines, carbamates, or ureas.[1][2] The reaction proceeds through the thermal or photochemical decomposition of an acyl azide intermediate to an isocyanate, which is then trapped by a suitable nucleophile.[3][4][5] A key feature of this rearrangement is that it occurs with complete retention of the migrating group's stereochemistry, making it highly valuable in modern organic synthesis.[1][3][6]

This guide focuses on the application of the Curtius rearrangement to 2-ethylcyclopropane carboxylic acids. The resulting 2-ethylcyclopropylamine scaffold is of significant interest in medicinal chemistry. The cyclopropyl group is a bioisostere of larger, more flexible alkyl groups and can impart unique pharmacological properties, including enhanced metabolic stability, conformational rigidity, and improved potency.[7][8][9][10] Its incorporation is a common strategy in the design of enzyme inhibitors and other therapeutic agents.[7][8][11]

These application notes provide a detailed overview of the core principles, modern synthetic methods, and step-by-step protocols for successfully performing the Curtius rearrangement on this specific substrate class, with a strong emphasis on safety and practical execution for a drug discovery and development setting.

Core Principles and Mechanism

The Curtius rearrangement is a multi-step process that begins with the conversion of a carboxylic acid to a reactive acyl azide intermediate. The subsequent rearrangement is the key bond-forming event, followed by derivatization.

The Mechanistic Pathway consists of three primary stages:

  • Acyl Azide Formation: The carboxylic acid must first be converted into an acyl azide. This can be achieved through several methods:

    • Classical Method: The carboxylic acid is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with an azide source, typically sodium azide (NaN₃).[3][12][13]

    • Modern One-Pot Method: To avoid the isolation of potentially explosive acyl azide intermediates, reagents like diphenylphosphoryl azide (DPPA) are widely used.[14][15][16] DPPA reacts directly with the carboxylic acid in the presence of a base to form a mixed anhydride, which then converts in situ to the acyl azide.[14][16] This method is often preferred for its operational simplicity and enhanced safety profile.[14][17]

  • Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes a concerted rearrangement. The R-group (in this case, the 2-ethylcyclopropyl group) migrates from the carbonyl carbon to the adjacent nitrogen atom as a molecule of nitrogen gas (N₂) is expelled.[1][12] This step is the defining feature of the reaction and proceeds with full retention of stereoconfiguration at the migrating carbon center.[1][3] Recent research and thermodynamic calculations support a concerted mechanism, rather than a two-step process involving a discrete nitrene intermediate.[1][18][19]

  • Isocyanate Trapping: The highly reactive isocyanate intermediate is rarely isolated and is instead trapped in situ by a nucleophile present in the reaction mixture. The nature of the final product is determined by the choice of this nucleophile:[1][20]

    • Water (Hydrolysis): Trapping with water initially forms an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine.[2][20]

    • Alcohols (Alcoholysis): Reaction with an alcohol, such as tert-butanol (t-BuOH) or benzyl alcohol (BnOH), yields a stable carbamate. This is an extremely common strategy as it provides Boc- and Cbz-protected amines, respectively, which are invaluable intermediates for further synthetic elaboration.[1][21]

    • Amines (Aminolysis): Reaction with a primary or secondary amine produces a urea derivative.[1][21]

Curtius_Mechanism General Mechanism of the Curtius Rearrangement cluster_0 Stage 1: Acyl Azide Formation cluster_1 Stage 2: Rearrangement cluster_2 Stage 3: Nucleophilic Trapping CarboxylicAcid R-COOH (2-Ethylcyclopropane Carboxylic Acid) AcylAzide R-CON₃ (Acyl Azide) CarboxylicAcid->AcylAzide + NaN₃ (via Acyl Chloride) or + DPPA (One-Pot) AcylAzide_2 R-CON₃ Isocyanate R-N=C=O (Isocyanate) Isocyanate_2 R-N=C=O AcylAzide_2->Isocyanate Heat (Δ) - N₂ (gas) Amine R-NH₂ (Primary Amine) Isocyanate_2->Amine + H₂O - CO₂ Carbamate R-NHCOOR' (Carbamate) Isocyanate_2->Carbamate + R'OH Urea R-NHCONHR' (Urea) Isocyanate_2->Urea + R'NH₂

Caption: The three key stages of the Curtius rearrangement.

Safety Considerations for Handling Azides

CAUTION: Acyl azides and other organic azides are energetic compounds and should be treated as potentially explosive. Their handling requires strict adherence to safety protocols.

  • Explosion Hazard: Acyl azides can decompose violently when subjected to heat, shock, friction, or light.[22][23][24] Aromatic acyl azides are generally less stable than aliphatic ones.[22]

  • Stability Assessment: The stability of an organic azide can be estimated using two empirical rules:

    • Carbon-to-Nitrogen (C/N) Ratio: For a compound to be considered for isolation, the total number of carbon and oxygen atoms should be at least three times the number of nitrogen atoms ((N_C + N_O) / N_N ≥ 3).[22] Acyl azides with low C/N ratios should always be generated and used in situ.

    • Rule of Six: A molecule should have at least six non-energetic atoms (like carbon) for every energetic functional group (e.g., azide).[22][25][26]

  • Safe Handling Practices:

    • Always work in a fume hood with the sash positioned as low as possible and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

    • Avoid Isolation: Whenever possible, generate and use acyl azides in situ without isolation or purification. This is a primary advantage of the DPPA method.[14][16][27]

    • No Metal Contact: Do not use metal spatulas or stir bars with rough surfaces, as friction can initiate decomposition. Use plastic or Teflon-coated equipment.[22][26]

    • Solvent Choice: Avoid halogenated solvents (e.g., dichloromethane, chloroform), which can form highly explosive polyazidomethanes with azides.[22][26]

    • Avoid Acids: Never mix azides with strong acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[22][26]

    • Waste Disposal: Quench all azide-containing waste before disposal. Never pour azide solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[25]

Experimental Protocols

The following protocols describe two common methods for the conversion of 2-ethylcyclopropane carboxylic acid to its corresponding amine derivatives. Protocol 1 is the modern, one-pot method for generating a Boc-protected amine, which is ideal for subsequent synthetic steps. Protocol 2 outlines the classical, two-step approach to generate the free amine.

Protocol 1: One-Pot Synthesis of tert-Butyl (2-ethylcyclopropyl)carbamate via DPPA

This method is highly recommended for its safety and efficiency, as it avoids the isolation of the acyl azide intermediate and directly yields a stable, protected amine.[14][16][21]

Materials and Reagents:

  • 2-Ethylcyclopropane carboxylic acid

  • Diphenylphosphoryl azide (DPPA)[15][28]

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Anhydrous tert-butanol (t-BuOH)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet

  • Heating mantle with a temperature controller

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-ethylcyclopropane carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (or THF) to create a solution with a concentration of approximately 0.2–0.5 M.

  • Base and Alcohol Addition: Add anhydrous tert-butanol (1.5–2.0 eq) followed by triethylamine (1.1–1.2 eq). Stir the mixture at room temperature for 10 minutes.

  • DPPA Addition: Carefully add diphenylphosphoryl azide (1.1 eq) dropwise to the stirred solution at room temperature. Note: A slight exotherm may be observed.

  • Rearrangement: Once the addition is complete, slowly heat the reaction mixture to 80–90 °C. Vigorous evolution of nitrogen gas will occur. CAUTION: Ensure the reaction is well-vented through a bubbler. The rate of heating should be controlled to manage the rate of gas evolution.

  • Reaction Monitoring: Maintain the temperature and stir the reaction for 3–12 hours, or until the reaction is complete as monitored by TLC or LC-MS (disappearance of the starting carboxylic acid).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure tert-butyl (2-ethylcyclopropyl)carbamate.

Protocol 2: Classical Synthesis of 2-Ethylcyclopropylamine via Acyl Chloride

This two-step method first forms the acyl chloride, which is then converted to the amine. This protocol requires more handling steps and the generation of an acyl azide solution.

Part A: Synthesis of 2-Ethylcyclopropane Acyl Chloride

Materials and Reagents:

  • 2-Ethylcyclopropane carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or toluene

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-ethylcyclopropane carboxylic acid (1.0 eq) and the chosen solvent (e.g., DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2–1.5 eq) dropwise. If using oxalyl chloride (1.2-1.5 eq), add one drop of DMF as a catalyst.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl or SO₂).

  • Isolation: Remove the solvent and excess reagent under reduced pressure. The resulting crude 2-ethylcyclopropane acyl chloride is often used directly in the next step without further purification.

Part B: Conversion to 2-Ethylcyclopropylamine

Materials and Reagents:

  • Crude 2-ethylcyclopropane acyl chloride

  • Sodium azide (NaN₃)

  • Acetone and water, or another suitable biphasic solvent system

  • Anhydrous toluene

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

Step-by-Step Methodology:

  • Acyl Azide Formation: Dissolve sodium azide (1.5 eq) in a minimal amount of water and cool to 0 °C. In a separate flask, dissolve the crude acyl chloride (1.0 eq) in acetone and cool to 0 °C. Slowly add the acyl chloride solution to the stirred sodium azide solution. Stir vigorously at 0 °C for 1 hour.

  • Extraction: Extract the acyl azide into a cold, non-halogenated organic solvent like toluene. CAUTION: The acyl azide solution is potentially explosive and should not be heated or concentrated. Use this solution directly.

  • Rearrangement: Add the cold acyl azide solution to a separate flask containing toluene pre-heated to 90–100 °C. Add the solution dropwise to control the rate of N₂ evolution. After the addition is complete, continue heating for 1 hour to ensure complete rearrangement to the isocyanate.

  • Hydrolysis: Cool the isocyanate solution to room temperature. For hydrolysis, carefully add aqueous HCl (e.g., 3 M) and heat the mixture to reflux for 2–4 hours to hydrolyze the isocyanate and any potential carbamate/urea byproducts.

  • Work-up and Isolation: Cool the reaction mixture. Basify the aqueous layer with a strong base (e.g., 6 M NaOH) until pH > 12. Extract the resulting free amine into an organic solvent (e.g., diethyl ether or DCM). Dry the organic layer, filter, and carefully concentrate under reduced pressure to obtain 2-ethylcyclopropylamine.

Workflow Experimental Workflow Comparison cluster_p1 cluster_p2 Start1 2-Ethylcyclopropane Carboxylic Acid Mix1 Mix with t-BuOH, Et₃N in Toluene Start1->Mix1 AddDPPA Add DPPA Mix1->AddDPPA Rearrange1 Heat (80-90°C) (Rearrangement & Trapping) AddDPPA->Rearrange1 Workup1 Aqueous Work-up & Extraction Rearrange1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Product1 tert-Butyl (2-ethylcyclopropyl)carbamate Purify1->Product1 Start2 2-Ethylcyclopropane Carboxylic Acid AcylChloride React with SOCl₂ (Form Acyl Chloride) Start2->AcylChloride AcylAzide React with NaN₃ (Form Acyl Azide) AcylChloride->AcylAzide Rearrange2 Heat in Toluene (Rearrangement to Isocyanate) AcylAzide->Rearrange2 Hydrolysis Acidic Hydrolysis (HCl) Rearrange2->Hydrolysis Workup2 Basification & Extraction Hydrolysis->Workup2 Product2 2-Ethylcyclopropylamine Workup2->Product2

Caption: Comparison of one-pot (DPPA) and classical workflows.

Data Presentation and Troubleshooting

Table 1: Comparison of Synthetic Protocols
ParameterProtocol 1 (DPPA Method)Protocol 2 (Classical Method)
Key Reagents Diphenylphosphoryl azide (DPPA), Et₃N, t-BuOHThionyl chloride (SOCl₂), Sodium azide (NaN₃)
Number of Steps One-potTwo distinct synthetic operations
Intermediate Acyl azide generated and consumed in situAcyl chloride isolated/used crude; Acyl azide generated in solution
Safety Profile Higher (avoids isolation of energetic intermediates)Lower (requires handling of acyl chloride and acyl azide solution)
Final Product Boc-protected amineFree amine
Typical Solvents Toluene, THFDCM, Acetone, Toluene
Temperature 80–90 °C0 °C to 100 °C
Typical Yield 60–85%50–75% (over two steps)
Table 2: Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive reagents (e.g., wet DPPA, old NaN₃).2. Insufficient rearrangement temperature.3. Decomposition of starting material or product.4. Inefficient trapping of the isocyanate.1. Use fresh, anhydrous reagents and solvents.2. Increase the rearrangement temperature in 10 °C increments.3. Ensure reaction is under an inert atmosphere; check for compatibility of functional groups.4. For Protocol 1, ensure sufficient t-BuOH is present. Consider an alternative nucleophile.
Incomplete Reaction 1. Reaction time is too short.2. Temperature is too low.3. Stoichiometry of reagents is incorrect.1. Extend the reaction time and monitor by TLC/LC-MS.2. Ensure the internal reaction temperature reaches the target.3. Verify the purity and molar equivalents of all reagents, especially the limiting reagent.
Formation of Urea Byproduct 1. Presence of water in the reaction mixture (hydrolysis to amine, which then traps isocyanate).2. In Protocol 1, incomplete trapping by t-BuOH.1. Use rigorously dried solvents and reagents.2. Increase the equivalents of t-BuOH. Ensure the reaction temperature is sufficient for the trapping reaction.
Difficulty in Purification 1. (Protocol 1) Presence of phosphorus byproducts from DPPA.2. (Protocol 2) Formation of multiple side products.1. Ensure thorough aqueous washes (NaHCO₃) to remove acidic byproducts. If issues persist, consider alternative reagents.[27]2. Re-evaluate reaction conditions (temperature, concentration) to improve selectivity.

References

  • Curtius rearrangement - Wikipedia. Wikipedia. [Link]

  • Mechanism of Curtius Rearrangement - BYJU'S. BYJU'S. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. National Center for Biotechnology Information. [Link]

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  • Curtius Rearrangement - Chemistry Steps. Chemistry Steps. [Link]

  • Curtius Rearrangement - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

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  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace. SciSpace. [Link]

  • US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents.
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  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Longdom Publishing. [Link]

  • CYCLOPROPYLAMINE - Ataman Kimya. Ataman Kimya. [Link]

  • Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology - PMC. National Center for Biotechnology Information. [Link]

  • How Curtius Rearrangement creates Primary Amine from Acyl chloride?! - YouTube. YouTube. [Link]

  • Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continu - Beilstein Archives. Beilstein Archives. [Link]

  • Curtius Rearrangement - Common Conditions. Organic Chemistry Data. [Link]

  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Safe Handling of Azides - safety.pitt.edu. University of Pittsburgh. [Link]

  • The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study | Request PDF - ResearchGate. ResearchGate. [Link]

  • The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC. National Center for Biotechnology Information. [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Hypha Discovery. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC. National Center for Biotechnology Information. [Link]

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  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • "Redefining the Scope of the Curtius Reaction via a Dehomologation of C" by Joy Odeh. Digital Commons @ University of South Florida. [Link]

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Application Notes and Protocols for the Protection of 2-Ethylcyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Amine Protection in Complex Synthesis

In the intricate landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the selective manipulation of functional groups is paramount.[1] Amines, being nucleophilic and basic, are highly reactive moieties that often necessitate temporary masking to prevent undesired side reactions during synthetic transformations elsewhere in a molecule.[2] The 2-ethylcyclopropylamine scaffold is a valuable building block, with the cyclopropyl ring imparting unique conformational constraints and metabolic stability to target molecules.[3] However, the primary amine of this substrate, influenced by the steric bulk of the adjacent ethyl group and the inherent strain of the three-membered ring, presents specific challenges and considerations for the selection and implementation of protecting group strategies.

This comprehensive guide provides detailed protocols and expert insights into the protection of 2-ethylcyclopropylamine using three of the most robust and versatile amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection of an appropriate protecting group is dictated by the overall synthetic strategy, particularly the stability of the protecting group to subsequent reaction conditions and the orthogonality of its deprotection.[4][5]

Comparative Analysis of Protecting Groups for 2-Ethylcyclopropylamine

The choice of a protecting group for 2-ethylcyclopropylamine should be a strategic decision based on a careful evaluation of several factors. The steric hindrance provided by the 2-ethyl group may influence reaction kinetics, potentially requiring more forcing conditions for protection.

Protecting GroupProtection Reagent(s)Key Stability CharacteristicsDeprotection ConditionsKey Considerations for 2-Ethylcyclopropylamine
Boc Di-tert-butyl dicarbonate (Boc)₂OStable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic conditions.Strong acids (e.g., TFA, HCl).[6]The steric bulk of the Boc group may exacerbate the existing steric hindrance from the 2-ethyl group. Optimization of reaction temperature and time may be necessary for efficient protection.
Cbz Benzyl chloroformate (Cbz-Cl)Stable to acidic and basic conditions.Catalytic hydrogenolysis (e.g., H₂, Pd/C).[7]A reliable choice offering good stability. The deprotection via hydrogenolysis is generally mild and chemoselective, but may not be compatible with other reducible functional groups in the molecule.
Fmoc 9-Fluorenylmethyl- chloroformate (Fmoc-Cl) or Fmoc-OSuStable to acidic and reductive conditions.Basic conditions (e.g., piperidine in DMF).[8]Offers excellent orthogonality to acid-labile protecting groups like Boc. The bulky nature of the Fmoc group may require careful optimization of the protection step.

Part 1: The tert-Butoxycarbonyl (Boc) Group: A Robust Acid-Labile Protection

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability under a broad range of reaction conditions, with the notable exception of strong acids.[9]

Reaction Mechanism: Boc Protection of 2-Ethylcyclopropylamine

The protection of 2-ethylcyclopropylamine with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The reaction is often catalyzed by a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), which deprotonates the amine, increasing its nucleophilicity.

Boc Protection Mechanism cluster_0 Protection Amine R-NH₂ (2-Ethylcyclopropylamine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NHBoc Intermediate->ProtectedAmine Collapse LeavingGroup t-BuO⁻ + CO₂ Intermediate->LeavingGroup Base Base (e.g., TEA) Base->Amine Deprotonation ProtonatedBase Base-H⁺ Cbz Protection Mechanism cluster_1 Protection Amine R-NH₂ (2-Ethylcyclopropylamine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Cbz-Cl CbzCl->Intermediate ProtectedAmine R-NHCbz Intermediate->ProtectedAmine Elimination of Cl⁻ Base Base (e.g., NaHCO₃) HCl HCl Base->HCl Neutralization Fmoc Protection Mechanism cluster_2 Protection Amine R-NH₂ (2-Ethylcyclopropylamine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack FmocX Fmoc-X (X = Cl, OSu) FmocX->Intermediate ProtectedAmine R-NHFmoc Intermediate->ProtectedAmine Elimination of X⁻ Base Base (e.g., NaHCO₃) HX HX Base->HX Neutralization

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Ring Opening in 2-Ethylcyclopropan-1-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Ethylcyclopropan-1-amine. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions to ensure the successful implementation of this versatile building block in your synthetic endeavors while preserving the integrity of the crucial cyclopropane ring.

The high ring strain of the cyclopropane motif (approximately 29.0 kcal/mol) makes it susceptible to ring-opening reactions under various conditions.[1][2] This guide will equip you with the knowledge to anticipate and prevent these undesired pathways.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering insights into their root causes and providing actionable solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Ring-opened side products observed after acylation. Strongly acidic or basic conditions: Both can promote the formation of unstable intermediates that lead to ring cleavage. High reaction temperatures: Increased thermal energy can overcome the activation barrier for ring opening.Use mild acylating agents and non-nucleophilic bases: Employ reagents like acid chlorides or anhydrides in the presence of sterically hindered bases such as triethylamine or diisopropylethylamine (DIPEA) at low temperatures (e.g., 0 °C to room temperature). Consider alternative coupling agents: Reagents like HATU or HOBt can facilitate amide bond formation under neutral and mild conditions.
Unidentified byproducts after attempted alkylation. Radical formation: The cyclopropylmethyl radical is known to undergo rapid ring opening.[3] Conditions that promote radical generation, such as high heat, UV light, or the presence of radical initiators, should be avoided. Carbocation formation (SN1 pathway): The formation of a primary carbocation adjacent to the cyclopropane ring can lead to rearrangement and ring opening.[3]Favor SN2 conditions: Use aprotic polar solvents (e.g., DMF, DMSO) and good leaving groups on the alkylating agent. Maintain moderate reaction temperatures. Employ reductive amination: This is a highly effective and controlled method for alkylation that avoids harsh conditions.[4][5][6]
Decomposition or low yield during reductive amination. Inappropriate reducing agent: Strong reducing agents like LiAlH₄ can reduce the aldehyde/ketone faster than imine formation or lead to side reactions. Suboptimal pH: The equilibrium of imine formation is pH-dependent.Use a mild and selective reducing agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices as they selectively reduce the iminium ion in the presence of the carbonyl starting material.[5][6] Maintain a weakly acidic pH (4-6): This can be achieved by adding a catalytic amount of acetic acid to facilitate imine formation without promoting ring opening.
Ring opening during transition metal-catalyzed cross-coupling. Oxidative addition to the C-C bond: Some transition metals can insert into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate that can lead to ring-opened products.[1][7]Careful selection of catalyst and ligands: Palladium-based catalysts with bulky, electron-rich phosphine ligands are often successful in promoting the desired C-N bond formation while minimizing C-C bond activation.[7][8] Optimize reaction conditions: Lowering the reaction temperature and minimizing reaction time can help prevent undesired side reactions.
Logical Flow for Troubleshooting Ring Stability

G Start Reaction with 2-Ethylcyclopropan-1-amine CheckProducts Analyze Reaction Products: Ring Opening Observed? Start->CheckProducts Success Ring Integrity Maintained: Successful Reaction CheckProducts->Success No Troubleshoot Initiate Troubleshooting CheckProducts->Troubleshoot Yes AcidBase Acidic or Basic Conditions? Troubleshoot->AcidBase Radical Radical Conditions (Heat/Light)? Troubleshoot->Radical Metal Transition Metal Catalyst? Troubleshoot->Metal MildConditions Use Milder Reagents / Lower Temperature AcidBase->MildConditions Yes RadicalInhibitor Add Radical Inhibitor / Use Dark Conditions Radical->RadicalInhibitor Yes OptimizeCatalyst Optimize Catalyst/Ligand System Metal->OptimizeCatalyst Yes ReRun Re-run Experiment MildConditions->ReRun RadicalInhibitor->ReRun OptimizeCatalyst->ReRun

Caption: Troubleshooting workflow for cyclopropane ring opening.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for ring opening in cyclopropylamines?

The high ring strain inherent to the three-membered ring is the principal thermodynamic driving force.[2] Reactions that proceed through high-energy intermediates, such as carbocations or radicals adjacent to the ring, provide a kinetic pathway for this strain to be released through ring opening.[3]

Q2: Are there specific reaction types that are notoriously problematic for cyclopropane ring stability?

Reactions involving strong acids, high temperatures, certain transition metal catalysts, and conditions that promote single-electron transfer (SET) are particularly prone to causing ring opening.[9][10] For instance, superacid-promoted reactions can lead to dicationic intermediates that readily undergo ring cleavage.[9] Similarly, visible-light photoredox catalysis can generate nitrogen radical cations from cyclopropylamines, which subsequently trigger ring opening.[10]

Q3: How can I protect the amine functionality to prevent its participation in ring-opening pathways?

Protecting the amine as a carbamate (e.g., Boc or Cbz) or an amide can be an effective strategy.[11] These protecting groups reduce the nucleophilicity and basicity of the nitrogen atom, which can help to prevent unwanted side reactions. The choice of protecting group will depend on the subsequent reaction conditions, and it's crucial to select one that is stable under the desired transformation and can be removed without compromising the cyclopropane ring.

Decision Tree for Reaction Condition Selection

G Start Desired Transformation on Amine Acylation Acylation Start->Acylation Alkylation Alkylation Start->Alkylation Coupling Cross-Coupling Start->Coupling MildAcyl Mild Acylating Agent + Non-nucleophilic Base (e.g., AcCl, TEA, 0°C) Acylation->MildAcyl Recommended HarshAcyl Harsh Conditions (e.g., High Temp, Strong Base) Acylation->HarshAcyl High Risk of Ring Opening ReductiveAmination Reductive Amination (e.g., Aldehyde, STAB, AcOH) Alkylation->ReductiveAmination Recommended DirectAlkylation Direct Alkylation (e.g., Alkyl Halide, High Temp) Alkylation->DirectAlkylation High Risk of Ring Opening PdBuchwald Pd-catalyzed Buchwald-Hartwig (e.g., Pd₂(dba)₃, bulky phosphine ligand) Coupling->PdBuchwald Recommended UnoptimizedCoupling Unoptimized Catalyst System Coupling->UnoptimizedCoupling High Risk of Ring Opening

Caption: Selecting appropriate reaction conditions to preserve the cyclopropane ring.

III. Recommended Experimental Protocols

Protocol 1: Acylation of 2-Ethylcyclopropan-1-amine

This protocol describes a mild procedure for the acylation of 2-Ethylcyclopropan-1-amine using an acid chloride.

Materials:

  • 2-Ethylcyclopropan-1-amine

  • Acetyl chloride (or other desired acid chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a solution of 2-Ethylcyclopropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq) dropwise via the dropping funnel.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude amide product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination of 2-Ethylcyclopropan-1-amine

This protocol provides a reliable method for the N-alkylation of 2-Ethylcyclopropan-1-amine with an aldehyde.[4][5][6]

Materials:

  • 2-Ethylcyclopropan-1-amine

  • Desired aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a stirred solution of 2-Ethylcyclopropan-1-amine (1.0 eq) and the aldehyde (1.05 eq) in anhydrous DCE, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Mechanistic Insights into Ring Opening

Understanding the mechanisms of ring opening is paramount to preventing it.

A. Acid-Catalyzed Ring Opening

Under strongly acidic conditions, the amine can be protonated. Subsequent protonation of the cyclopropane ring itself can lead to a highly unstable dicationic intermediate, which rapidly undergoes ring opening to form a more stable carbocation.[9] Even with milder acids, if a carbocation is formed on a carbon atom adjacent to the ring, rearrangement leading to ring cleavage can occur.

B. Radical-Mediated Ring Opening

Single-electron oxidation of the amine nitrogen leads to the formation of a nitrogen-centered radical cation. This species can undergo rapid homolytic cleavage of one of the cyclopropane C-C bonds to form a more stable, delocalized radical cation.[10][12] This is a common pathway in photoredox and electrochemical reactions.

C. Transition Metal-Mediated Ring Opening

Certain transition metals, particularly in low oxidation states, can undergo oxidative addition into a strained C-C bond of the cyclopropane ring.[1] This forms a metallacyclobutane intermediate, which can then undergo further reactions that lead to ring-opened or rearranged products.[7]

Mechanistic Overview of Ring-Opening Pathways

G Start 2-Ethylcyclopropan-1-amine Acid Strong Acid (H⁺) Start->Acid Protonation Radical_Initiator Photoredox / Electrochemistry Start->Radical_Initiator Single-Electron Transfer Metal_Catalyst Transition Metal (e.g., Pd(0)) Start->Metal_Catalyst Oxidative Addition Dication Dicationic Intermediate Acid->Dication Radical_Cation Nitrogen Radical Cation Radical_Initiator->Radical_Cation Metallacycle Metallacyclobutane Metal_Catalyst->Metallacycle Ring_Opened_Carbocation Ring-Opened Carbocation Dication->Ring_Opened_Carbocation Ring_Opened_Radical Ring-Opened Radical Radical_Cation->Ring_Opened_Radical Rearranged_Metal_Complex Rearranged Metal Complex Metallacycle->Rearranged_Metal_Complex Final_Products Ring-Opened Products Ring_Opened_Carbocation->Final_Products Ring_Opened_Radical->Final_Products Rearranged_Metal_Complex->Final_Products

Caption: Key pathways leading to the ring opening of 2-Ethylcyclopropan-1-amine.

By understanding the principles outlined in this guide and carefully selecting reaction conditions, researchers can confidently utilize 2-Ethylcyclopropan-1-amine in their synthetic campaigns while preserving the valuable cyclopropane motif.

V. References

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  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • ResearchGate. (2014). Is anyone familiar with a reductive amination? ResearchGate. [Link]

  • Gevorgyan, V., et al. (2018). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv. [Link]

  • Turro, N. J., & Edelson, S. S. (1968). Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways. Journal of the American Chemical Society. [Link]

  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. [Link]

Sources

Technical Support Center: Purification of Volatile 2-Ethylcyclopropan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

The Challenge: 2-Ethylcyclopropan-1-amine presents a "Triad of Difficulty" for purification:

  • High Volatility: With an estimated boiling point of ~95-105°C (based on the 2-methyl analog BP of ~85°C), the free base is easily lost during rotary evaporation.

  • Basicity: Primary amines interact strongly with silanols on silica gel, causing severe peak tailing and yield loss.

  • Stereochemical Complexity: The molecule possesses two chiral centers, resulting in four isomers: a cis pair (racemate) and a trans pair (racemate).

The Solution: Do not attempt to purify the free base by standard evaporation. The most robust workflow involves derivatization or salt formation to arrest volatility, followed by chromatographic separation or classical resolution.

Critical Workflow: Volatility Management (The "Salt Trap")

User Scenario: "I extracted my reaction mixture, put it on the rotavap, and now my flask is empty."

Root Cause: The free amine co-evaporates with organic solvents (DCM, Et2O) even at moderate vacuums.

Protocol: Isolation via HCl Salt Formation

This is the industry-standard method to "lock" the volatile amine into a stable, non-volatile solid.

  • Extraction: Extract the crude reaction mixture into Diethyl Ether (Et2O) or MTBE . Avoid DCM if possible as amine salts are often partially soluble in chlorinated solvents.

  • Drying: Dry the organic layer over anhydrous

    
     (15 min). Filter.
    
  • Salt Formation:

    • Cool the filtrate to 0°C (Ice bath).

    • Slowly add 2.0 M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.

    • Observation: A white precipitate (the amine hydrochloride) should form immediately.

  • Isolation:

    • Do not rotavap.

    • Filter the solid using a sintered glass funnel (frit).

    • Wash the cake with cold, anhydrous Et2O.

    • Dry under high vacuum at room temperature.

Outcome: You now have 2-ethylcyclopropan-1-amine


 HCl. This solid is stable, non-volatile, and can be stored indefinitely.
Visualization: The "Volatility Trap" Workflow

SaltFormation Start Crude Reaction (Free Base) Extract Extract into Et2O (Dry w/ Na2SO4) Start->Extract Cool Cool to 0°C Extract->Cool Acid Add 2M HCl (in Et2O/Dioxane) Cool->Acid Precip Precipitate Forms (Non-Volatile) Acid->Precip Filter Filtration & Vacuum Dry Precip->Filter End Stable HCl Salt (Yield >90%) Filter->End

Caption: Workflow to convert volatile free base amine into stable hydrochloride salt.

Separation of Diastereomers (Cis vs. Trans)

User Scenario: "I have a mixture of cis/trans isomers. Direct silica chromatography gave me a streaky mess."

Technical Insight: Free amines streak on silica due to hydrogen bonding with acidic silanol groups. Furthermore, the volatility makes fraction collection risky.

Recommended Strategy: Boc-Derivatization

Converting the amine to a tert-butyl carbamate (Boc) eliminates basicity (preventing streaking), increases molecular weight (reducing volatility), and improves UV visibility.

Step-by-Step Protocol:
  • Protection:

    • Suspend Amine

      
       HCl salt in DCM.
      
    • Add 2.5 equiv

      
       and 1.1 equiv 
      
      
      
      . Stir at RT for 4–12 h.
  • Separation (Silica Gel):

    • The Cis-Boc and Trans-Boc isomers will have significantly different Rf values (typically

      
       in Hexane/EtOAc).
      
    • Run a standard flash column.

    • Trans isomers are generally less polar and elute first.

  • Deprotection (Recovery):

    • Dissolve pure Boc-isomer in 4M HCl/Dioxane.

    • Stir 1 h. Evaporate solvent (the salt is non-volatile).

Data Table: Comparison of Purification Methods

MethodSuitabilityProsCons
Direct Distillation LowScalable (>10g)High loss for small scale; difficult to separate isomers (close BP).
Direct Silica PoorFastSevere streaking; requires 1%

in eluent; evaporation loss.
Boc-Protection High Clean separation; No volatility loss; Stable intermediate.Adds two synthetic steps (protect/deprotect).

Enantiomeric Resolution (Chiral Separation)[2][3]

User Scenario: "I have the pure Trans diastereomer, but I need the (1R, 2S) enantiomer specifically."

For cyclopropylamines, Classical Resolution via diastereomeric salt formation is often superior to enzymatic methods due to the steric hindrance near the amine.

Protocol: Tartaric Acid Resolution

This method relies on the solubility difference between the diastereomeric salts formed with a chiral acid.[1]

  • Reagent: Use L-(+)-Tartaric acid (inexpensive, widely available).

  • Solvent System: Ethanol (absolute) or MeOH/Water mixtures.

  • Procedure:

    • Dissolve racemic trans-amine (free base) in hot Ethanol.

    • Add 1.0 equiv of L-(+)-Tartaric acid dissolved in hot Ethanol.

    • Allow to cool slowly to RT, then to 4°C.

  • Harvest:

    • One enantiomer-tartrate salt will crystallize (usually the less soluble diastereomeric salt).

    • Filter the crystals.

    • Recrystallization: Recrystallize the salt from hot Ethanol 1–2 times until constant melting point or optical rotation is achieved.

  • Free Basing: Treat the salt with 1M NaOH and extract into Et2O to recover the chiral free amine (handle as per Section 2).

Visualization: Resolution Logic Tree

Resolution Input Racemic Trans-Amine Agent Add L-(+)-Tartaric Acid (in hot EtOH) Input->Agent Cryst Crystallization (Slow cooling) Agent->Cryst Solid Solid Precipitate (Enriched Salt A) Cryst->Solid Less Soluble Liquor Mother Liquor (Enriched Salt B) Cryst->Liquor More Soluble Recryst Recrystallize (EtOH) (Repeat until >99% ee) Solid->Recryst FreeBase NaOH Treatment & Extraction Recryst->FreeBase

Caption: Classical resolution pathway using chiral tartaric acid to separate enantiomers.

Troubleshooting & FAQs

Q1: I see broad peaks in my NMR, and the integration is off. Is my compound decomposing?

  • Diagnosis: This is likely an exchange phenomenon. Amine salts often show broad NH protons that exchange with water in the solvent (e.g.,

    
     is rarely 100% dry).
    
  • Fix: Shake your NMR sample with

    
    . The NH peaks will disappear, confirming they are exchangeable protons. If the alkyl peaks (cyclopropane ring protons at 0.3–0.8 ppm) remain sharp, your skeleton is intact.
    

Q2: Can I use strong acids to clean my glassware?

  • Warning: NO. Cyclopropane rings possess significant ring strain (~27 kcal/mol). While 2-ethylcyclopropylamine is reasonably stable, exposure to strong Lewis acids or extremely concentrated mineral acids (like hot

    
    ) can trigger ring opening, often rearranging to allylic amines. Stick to dilute HCl for salt formation.
    

Q3: My chiral HPLC shows a single peak, but the optical rotation is zero.

  • Diagnosis: You likely have a racemic mixture of the other diastereomer, or your chiral column is not selective for this specific amine.

  • Fix:

    • Ensure you have separated cis from trans first.

    • Screen columns: Chiralpak IA or IC (immobilized amylose/cellulose) are robust for amines. Use an eluent with 0.1% Diethylamine (DEA) to suppress peak tailing.

References

  • Vazquez, J. et al. (2019). "Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes." Organic Letters, 21(20), 8409–8413.

    • Establishes synthesis and stability parameters for 2-substituted cyclopropylamines.
  • GuideChem. (2024). "Safety and Handling of Cyclopropylamine Derivatives."

    • Provides baseline physical properties and safety protocols for vol
  • Porter, W. H. (1991). "Resolution of Chiral Amines via Tartaric Acid Derivatives." Chiralpedia / Organic Process Research.

    • General reference for classical resolution techniques of small molecule amines.
  • University of Rochester. (2026). "Tips & Tricks: Working with Volatile Compounds." Frontier Group Laboratory Manual.

    • Authoritative guide on handling low-molecular-weight amines and avoiding evapor

Sources

Resolving diastereomers of 2-Ethylcyclopropan-1-amine via crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: RES-CYC-02 | Updated: 2026-02-23

Executive Summary

This guide addresses the optical resolution of 2-Ethylcyclopropan-1-amine via classical crystallization. While 2-ethylcyclopropan-1-amine possesses two chiral centers (C1 and C2), leading to four stereoisomers (a pair of cis enantiomers and a pair of trans enantiomers), this protocol focuses on the formation and separation of diastereomeric salts .

Note on Stereochemistry: Standard synthesis often yields a diastereomeric mixture (cis/trans). While distillation can sometimes separate cis from trans due to boiling point differences, crystallization of diastereomeric salts is the definitive method for isolating a specific enantiomer (e.g.,


) with high optical purity (

ee).

Module 1: Experimental Protocol (Standard Operating Procedure)

Reagent Selection Strategy

For cyclopropylamines, the rigid ring structure often hinders crystal packing. Field data suggests that "flat" aromatic acids work best to induce crystallization through


-

stacking interactions.
ParameterPrimary RecommendationSecondary RecommendationMechanistic Rationale
Resolving Agent (S)-(+)-Mandelic Acid L-(+)-Tartaric Acid or DBTA Mandelic acid's phenyl ring provides structural rigidity; Tartaric derivatives (DBTA) add bulk to prevent "oiling out."
Solvent System Ethanol (Abs.) or IPA MeOH : Water (9:1) Alcohols provide optimal solubility gradients. Water is a "last resort" anti-solvent due to risk of hydrate formation.
Stoichiometry 1.0 : 1.0 (Amine : Acid)0.5 : 1.0 (Amine : Acid)1:1 forms the neutral salt. 0.5:1 (the "Pope-Peachey" method) uses HCl for the other half to maximize yield of the less soluble salt.
The Crystallization Workflow

Prerequisite: Ensure the starting amine is free of residual extraction solvents (e.g., DCM, Toluene) which inhibit crystal growth.

Step 1: Salt Formation

  • Dissolve 1.0 eq of racemic 2-Ethylcyclopropan-1-amine in 10 volumes (mL/g) of Ethanol at room temperature.

  • Add 1.0 eq of (S)-(+)-Mandelic Acid.

  • Heat the mixture to reflux (78°C) until a clear solution is obtained.

    • Critical Check: If solids remain at reflux, add solvent in 1 volume increments until dissolved.

Step 2: Controlled Cooling (The "Metastable Zone")

  • Cool the solution to 50°C over 30 minutes.

  • Seeding (The Pasteur Effect): If available, add a seed crystal of the desired diastereomeric salt (0.1 wt%). If no seed is available, scratch the glass wall with a spatula to induce nucleation.

  • Ramp cool to 0°C at a rate of 5°C/hour . Rapid cooling traps impurities.

  • Hold at 0°C for 4–6 hours to maximize yield.

Step 3: Isolation & Liberation

  • Filter the crystals (cold). Wash with cold Ethanol (0°C).

  • Recrystallization: If ee < 95%, recrystallize the wet cake from Ethanol/MeOH (1:1).

  • Salt Breaking (Liberation):

    • Suspend crystals in DCM.

    • Add 2M NaOH (aq) until pH > 12.

    • Separate phases, dry organic layer (

      
      ), and concentrate to yield the resolved amine.
      

Module 2: Workflow Visualization

The following diagram illustrates the decision logic for the resolution process, including the critical "Pope-Peachey" branch for difficult separations.

ResolutionWorkflow Start Start: Racemic 2-Ethylcyclopropan-1-amine Screen Screening Phase: Test Mandelic vs. Tartaric Acid (Small Scale 100mg) Start->Screen Solid Did solids form? Screen->Solid ScaleUp Scale Up (1:1 Stoichiometry) Solvent: EtOH or IPA Solid->ScaleUp Yes (Crystals) Oil Result: Oiling Out / Gum Solid->Oil No (Gum/Oil) Cooling Controlled Cooling (5°C/hour ramp) ScaleUp->Cooling Analyze Analyze Purity (Chiral HPLC / Optical Rotation) Cooling->Analyze Recryst Recrystallization (MeOH:EtOH) Analyze->Recryst ee < 95% Finish Liberate Free Base (NaOH / DCM) Analyze->Finish ee > 98% PopePeachey Switch Strategy: Pope-Peachey Method (0.5 eq Chiral Acid + 0.5 eq HCl) Oil->PopePeachey Retry PopePeachey->ScaleUp If Solid Forms Recryst->Cooling

Caption: Logical workflow for the resolution of 2-ethylcyclopropan-1-amine, including contingency paths for non-crystalline outcomes.

Module 3: Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of white crystals, a yellow/orange gum forms at the bottom of the flask. Root Cause: The temperature is above the metastable limit, or the solvent polarity is insufficient to stabilize the ionic salt lattice.

Troubleshooting StepAction
1. Re-dissolve Heat the mixture back to reflux until the oil dissolves into a clear solution.
2. Seed at Cloud Point Cool slowly. The moment turbidity (cloudiness) appears, add seed crystals immediately.
3. Change Solvent If using pure Ethanol, switch to IPA (Isopropanol) or add 5% MTBE . Lower polarity can force the salt out of solution faster, but too low causes oiling.
4. High Shear Vigorous stirring (high RPM) during cooling can prevent oil droplets from coalescing, forcing them to crystallize.
Issue 2: Low Enantiomeric Excess (ee)

Symptom: Yield is high, but chiral HPLC shows only 60-70% ee. Root Cause: Kinetic entrapment. The "wrong" diastereomer precipitated because cooling was too fast, or the eutectic composition was reached.

Corrective Action (The "Swish" Technique): Do not fully dissolve the crystals. Instead, suspend the solid in refluxing solvent (e.g., Ethanol) for 30 minutes, then cool. This "digestion" allows the less stable (wrong) diastereomer to dissolve while the stable (correct) diastereomer grows (Ostwald Ripening).

Module 4: Diastereomer Separation Logic

Users often confuse enantiomeric resolution with cis/trans separation. This diagram clarifies the physical state changes.

SeparationLogic Input Input Mixture: (±)-Cis + (±)-Trans Step1 Reaction with (S)-Mandelic Acid Input->Step1 Salts Mixture of 4 Diastereomeric Salts: 1. (Cis-1R,2S) • Acid 2. (Cis-1S,2R) • Acid 3. (Trans-1R,2R) • Acid 4. (Trans-1S,2S) • Acid Step1->Salts Cryst Crystallization Salts->Cryst Solid Solid Phase (Precipitate): Single Diastereomer (e.g., Trans-1R,2R • Acid) Cryst->Solid Least Soluble Liquor Mother Liquor: Remaining 3 Isomers Cryst->Liquor More Soluble

Caption: Separation of the four stereoisomers via diastereomeric salt formation. Crystallization typically isolates one specific configuration.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I separate the cis and trans isomers before resolution? A: Yes, and it is recommended. Cis and trans 2-ethylcyclopropan-1-amine have slightly different boiling points. A careful fractional distillation using a spinning band column can enrich the trans-isomer. Starting with a trans-enriched mixture improves the yield of the subsequent optical resolution [1].

Q: Why use Mandelic Acid over Tartaric Acid? A: Cyclopropylamines are structurally compact. Mandelic acid contains a phenyl ring that is "flatter" than the tartrate backbone, often allowing for tighter crystal packing with the cyclopropane ring via Van der Waals forces. However, if Mandelic fails, Dibenzoyl-L-tartaric acid (DBTA) is the standard backup due to its enhanced steric bulk [2].

Q: My salt is hygroscopic and turns to liquid on the filter paper. What do I do? A: This indicates the formation of a hydrate or simply a hygroscopic salt.

  • Perform filtration under a nitrogen blanket.

  • Wash with an anhydrous non-polar solvent like Diethyl Ether or TBME to remove residual alcohol immediately.

  • Dry in a vacuum oven at 40°C with

    
     desiccant.
    

References

  • BenchChem Technical Support. (2025).[1] Purification of Cyclopropane Derivatives: Cis/Trans Separation Strategies. Retrieved from

  • Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Standard Reference for Amine Resolution).
  • Vertex AI Search. (2025). US20210395185A1: Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.[2] (Demonstrates Mandelic Acid efficacy for cyclopropylamines). Retrieved from

  • Saigo, K., et al. (1996). Optical Resolution of Amine Derivatives by Diastereomeric Salt Formation. Journal of the American Chemical Society. (Foundational work on amine-acid stoichiometry).

(Note: While specific literature on 2-ethylcyclopropan-1-amine is sparse, protocols are adapted from validated methods for 1-cyclopropylethyl-1-amine and tranylcypromine due to structural homology.)

Sources

Handling and storage precautions for 2-Ethylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Ethylcyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them to empower you in your research.

Frequently Asked Questions (FAQs): Core Handling & Storage

This section addresses the most common questions regarding the day-to-day handling and storage of 2-Ethylcyclopropan-1-amine.

Q1: What are the primary hazards associated with 2-Ethylcyclopropan-1-amine and why?

A1: 2-Ethylcyclopropan-1-amine, like many small molecule amines, presents several significant hazards. It is crucial to understand these to handle the compound safely. The primary hazards are:

  • Corrosivity: The amine functional group makes the compound basic. It can cause severe skin burns and eye damage upon contact.[1][2] The lone pair of electrons on the nitrogen atom readily accepts protons, leading to corrosive reactions with tissues.

  • Flammability: The compound is a flammable liquid and its vapors can form explosive mixtures with air.[3][4] It must be kept away from heat, sparks, and open flames.[3][4][5][6]

  • Toxicity & Irritation: Inhalation of vapors or skin contact can be harmful.[1] Prolonged exposure can cause irritation to the skin, eyes, and respiratory system.[7] Some amines can also cause allergic skin reactions.[1]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A multi-layered approach to PPE is non-negotiable to prevent exposure. The selection is based on mitigating the known hazards of corrosivity, flammability, and toxicity.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[8]Prevents skin contact and burns. Always inspect gloves before use and use proper removal technique.
Eye/Face Protection Safety goggles and a face shield.Goggles protect against splashes; a face shield provides a secondary barrier for the entire face, which is critical when handling corrosive materials.[9]
Body Protection Flame-retardant lab coat, apron.[5]Protects against splashes and minimizes skin contact. An apron provides an additional layer of chemical resistance.
Respiratory Use only in a certified chemical fume hood.Ensures vapors and aerosols are contained and not inhaled, which is the primary route of exposure.[7][10]
Footwear Closed-toe shoes, preferably safety footwear.[5]Protects feet from potential spills.
Q3: What are the correct storage conditions to maintain the integrity of 2-Ethylcyclopropan-1-amine?

A3: Proper storage is critical for both safety and experimental validity. Incorrect storage can lead to degradation, which can compromise your results.

  • Temperature: Store in a cool, dry place.[8][11] Amines should generally be stored at temperatures below 30°C (86°F) to maintain stability and minimize volatility.[12]

  • Atmosphere: Store under an inert gas atmosphere (e.g., Argon or Nitrogen).[11][13] Amines are susceptible to oxidative degradation and can react with atmospheric carbon dioxide.[14][15]

  • Light: Protect from light by using amber or opaque containers.[10][11] Light can catalyze degradation pathways.

  • Moisture: The compound must be protected from moisture.[10][12] Amines are often hygroscopic and can absorb water from the air, which can lead to hydrolysis or the formation of undesirable byproducts.[12]

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.[4][5][6][8][11]

Q4: Which chemicals are incompatible with 2-Ethylcyclopropan-1-amine?

A4: Never store this amine with incompatible chemicals, as this can lead to dangerous reactions.[10] Segregation is a key principle of safe chemical storage.

Incompatible ClassExamplesRationale for Incompatibility
Strong Acids Hydrochloric Acid, Sulfuric AcidViolent neutralization reactions can occur, generating significant heat.[1][16]
Strong Oxidizing Agents Peroxides, Nitrates, HypochloriteCan lead to vigorous, potentially explosive reactions and risk of fire.[1][4][7][10]
Acid Anhydrides Acetic AnhydrideReacts exothermically with the amine group.[16]
Halogenated Compounds Carbon Tetrachloride, ChloroformCan form toxic or reactive byproducts.[16]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q: I opened a new bottle of 2-Ethylcyclopropan-1-amine and the container was under pressure. Is this normal and what should I do?

A: Yes, this can happen, especially if the compound was exposed to temperature fluctuations during shipping or storage. This is a low-boiling substance, and storage in a sealed container can result in pressure buildup.[5]

Protocol: Safely Opening a Pressurized Container

  • Verify Storage: First, ensure the container has been equilibrated to room temperature in a cool, dark place for several hours.

  • Work in a Fume Hood: Perform all subsequent steps inside a certified chemical fume hood.

  • Wear Full PPE: Don your full PPE, including a face shield.

  • Point Away: Position the container so that the cap is pointing away from you and any other personnel.

  • Vent Slowly: Carefully and slowly unscrew the cap. You may hear a hissing sound as the pressure equalizes. Do not remove the cap quickly.[5] This slow release ensures vapors are safely dissipated within the fume hood.[5]

  • Inspect: Once open, inspect the material for any signs of degradation (see next question).

  • Inert Gas Blanket: Before re-sealing, flush the headspace with an inert gas like argon or nitrogen to protect the remaining material.

start Container Suspected of Pressure Buildup (e.g., bulging) check_temp Is container cool to the touch? start->check_temp stop Consult EHS. Do not open. start->stop If severe bulging or signs of heat cool_down Place in secondary containment and allow to cool in a designated safe, cool area. check_temp->cool_down No in_hood Place container in a fume hood. check_temp->in_hood Yes cool_down->check_temp ppe Wear full PPE (Goggles, Face Shield, Lab Coat, Gloves). in_hood->ppe vent Point away from body. Slowly vent cap to release pressure. ppe->vent proceed Proceed with experiment. vent->proceed

Caption: Decision workflow for handling a potentially pressurized container.

Q: My 2-Ethylcyclopropan-1-amine has developed a yellow or brown tint. Is it still usable?

A: A color change from colorless to yellow or brown is a strong indicator of degradation. Amines can degrade over time due to oxidation or reaction with impurities.[14][15][17] Using a degraded sample can introduce unknown variables into your experiment, leading to failed reactions or impure products. It is strongly recommended to use a fresh, unopened sample or to purify the discolored material before use if you have the appropriate expertise and equipment.

Q: My reaction is giving low yields or unexpected byproducts. Could the amine be the cause?

A: Absolutely. The purity and integrity of your starting materials are paramount. If you suspect the 2-Ethylcyclopropan-1-amine, consider these possibilities:

  • Moisture Contamination: If stored improperly, the amine may have absorbed atmospheric water.[12] This can interfere with moisture-sensitive reactions (e.g., those using organometallics or certain coupling reagents).

  • Oxidative/Thermal Degradation: Degradation products can act as inhibitors or participate in side reactions.[14][17] For example, thermal degradation can lead to the formation of other amine species or oligomers.[18]

  • Reaction with CO₂: Amines can react with carbon dioxide from the air to form carbamates. This effectively reduces the concentration of the free amine available for your desired reaction.

To troubleshoot, it is best to open a fresh bottle of the amine and repeat the experiment under strictly anhydrous and inert conditions.

Emergency Procedures

Accidents can happen despite the best precautions. All personnel should be familiar with these emergency procedures.[10]

What is the immediate first aid for skin or eye exposure?

A: Act immediately. Time is critical to minimize damage.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][9] Call for medical attention immediately.[3][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[6][11] Seek immediate, specialized medical attention.[3][6][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][11]

  • Ingestion: Do NOT induce vomiting.[3][11] Rinse the mouth with water and seek immediate medical attention.[3][11]

How do I handle a spill?

A: The response depends on the scale of the spill. For any spill, ensure the area is well-ventilated and all ignition sources are removed.[3][4][5]

spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<100 mL, contained) assess->small_spill Minor large_spill Large Spill (>100 mL or uncontained) assess->large_spill Major ppe_small Don appropriate PPE (gloves, goggles, lab coat). small_spill->ppe_small evacuate Evacuate immediate area. Alert nearby personnel. large_spill->evacuate absorb Cover with inert absorbent material (e.g., sand, vermiculite). Do NOT use combustible materials. ppe_small->absorb collect Scoop up absorbed material into a labeled, sealable waste container. absorb->collect clean Clean spill area with soap and water. Ventilate area. collect->clean dispose_small Dispose of waste through institutional EHS procedures. clean->dispose_small alarm Activate fire alarm if necessary. Call emergency services and institutional E-H-S. evacuate->alarm secure Secure the area and prevent entry. Shut down ignition sources if safe to do so. alarm->secure

Caption: Spill response workflow for 2-Ethylcyclopropan-1-amine.

References
  • Gardarsdottir H. (2024).
  • Cyclopropylamine - Santa Cruz Biotechnology. (2009).
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • Safety Data Sheet. (2015).
  • 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine. BLDpharm.
  • Material Safety Data Sheet. (2012).
  • CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025). Tokyo Chemical Industry.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). BLD Pharm.
  • SAFETY D
  • SAFETY D
  • Chemical Comp
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • 2-Ethylcyclopropan-1-amine. BLD Pharm.
  • 2-Ethylcyclopenten-1-amine. PubChem.
  • Degradation studies of amines and alkanolamines during sour gas tre
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky.
  • Chemical Compatibility Database
  • Chemical Comp
  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). UM Research Repository.
  • Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption.

Sources

Validation & Comparative

Comparative Bioactivity Guide: 2-Methyl vs. 2-Ethyl Cyclopropan-1-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of mechanism-based inhibitors for flavin-dependent enzymes (specifically Monoamine Oxidases A/B and Lysine-Specific Demethylase 1), the cyclopropylamine (CPA) core is a privileged pharmacophore. This guide compares the bioactivity profiles of 2-methylcyclopropan-1-amine (2-Me-CPA) and 2-ethylcyclopropan-1-amine (2-Et-CPA) .

The Verdict:

  • 2-Methyl (2-Me-CPA): The "Compact Binder." It typically retains high affinity for both MAO and LSD1 isoforms due to minimal steric penalty. It is the preferred choice when targeting restricted active sites (e.g., MAO-A) or when minimizing molecular weight (MW) is critical for CNS penetration.

  • 2-Ethyl (2-Et-CPA): The "Selectivity Switch." The increased steric bulk and lipophilicity often reduce affinity for MAO-A (preventing the "cheese effect") while enhancing potency against LSD1 by exploiting the larger hydrophobic binding pocket of the histone demethylase.

Physicochemical & Structural Analysis

The transition from a methyl to an ethyl substituent at the C2 position of the cyclopropane ring introduces significant changes in lipophilicity and steric occupancy, which drives the selectivity profile.

Table 1: Comparative Physicochemical Profile
Feature2-Methylcyclopropan-1-amine2-Ethylcyclopropan-1-amineImpact on Drug Design
Molecular Weight 71.12 g/mol 85.15 g/mol Minimal impact on ligand efficiency (LE).
cLogP (Est.) ~0.3 - 0.5~0.8 - 1.0Ethyl increases permeability but raises metabolic clearance risk.
Steric Bulk (A-Value) 1.70 kcal/mol1.75 kcal/molEthyl introduces a "steric clash" potential in tight pockets (MAO-A).
Electronic Effect Weak Inductive (+I)Stronger Inductive (+I)Ethyl slightly increases amine basicity (

), potentially aiding cation-pi interactions.
Conformational Bias ModerateHighEthyl locks the ring pucker more rigidly, affecting the amine lone-pair alignment for SET mechanisms.

Pharmacodynamics: The Selectivity Axis

The primary utility of these scaffolds lies in their ability to act as Mechanism-Based Inactivators (Suicide Substrates) . The amine is oxidized by the FAD cofactor to an imine, which undergoes ring opening to form a covalent adduct with FAD N5.

Monoamine Oxidase (MAO) Inhibition[1][2][3][4]
  • 2-Me-CPA: Historically, methyl-substituted CPAs (analogs of Tranylcypromine) maintain potent inhibition of MAO-A and MAO-B. The methyl group is small enough to fit within the "substrate cavity" of MAO without disrupting the FAD orientation.

  • 2-Et-CPA: The ethyl group begins to introduce steric exclusion, particularly for MAO-A . This is a desirable trait for modern drug design, as MAO-A inhibition leads to hypertensive crises (tyramine interaction).

    • Key Insight: Increasing the bulk at C2 (Methyl

      
       Ethyl 
      
      
      
      Phenyl) progressively decreases MAO affinity while maintaining or increasing LSD1 affinity.
LSD1 (KDM1A) Inhibition

LSD1 possesses a larger, more open substrate binding cleft designed to accommodate the Histone H3 tail.

  • Efficacy: Research indicates that 2-ethyl substitution can significantly enhance LSD1 inhibitory activity compared to the methyl analog. The ethyl group fills a hydrophobic sub-pocket near the FAD interface that the methyl group cannot reach.

  • Data Support: In SAR studies of tranylcypromine derivatives, extending the alkyl chain at the cyclopropane ring (e.g., to ethyl or larger) often improves potency into the nanomolar range for LSD1, whereas methyl analogs may remain in the micromolar range or lack selectivity.

Mechanism of Action Visualization

The following diagram illustrates the bifurcation in pathway selectivity driven by the steric bulk of the R-group.

CPA_Selectivity_Mechanism Scaffold Cyclopropylamine Core (CPA) Sub_Me 2-Methyl Substitution (Compact) Scaffold->Sub_Me Sub_Et 2-Ethyl Substitution (Bulky) Scaffold->Sub_Et Mech_Ox FAD Oxidation (Single Electron Transfer) Sub_Me->Mech_Ox Sub_Et->Mech_Ox Target_MAO MAO-A/B Active Site (Tight/Restricted) Sub_Et->Target_MAO Steric Clash (Reduced Affinity) Target_LSD1 LSD1 Active Site (Open/Hydrophobic) Sub_Et->Target_LSD1 Hydrophobic Interaction Mech_Ox->Target_MAO Fits Well Mech_Ox->Target_LSD1 Moderate Fit Outcome_NonSel Non-Selective Inhibition (Side Effect Risk) Target_MAO->Outcome_NonSel Outcome_Sel Selective LSD1 Inhibition (Target Profile) Target_LSD1->Outcome_Sel

Figure 1: Structural Activity Relationship (SAR) flow demonstrating how steric bulk (Ethyl) shifts selectivity toward LSD1 by clashing with the restricted MAO active site.

Metabolic Stability & Pharmacokinetics[5][6]

A critical differentiator is metabolic vulnerability.

  • 2-Me-CPA: The methyl group is a potential site for metabolic oxidation, but on a cyclopropane ring, the C-H bonds are stronger (higher bond dissociation energy) than typical alkyl chains. However, if the ring opens, the methyl group becomes a standard alkyl chain susceptible to rapid clearance.

  • 2-Et-CPA: The ethyl group introduces a secondary carbon (

    
     position) which is a classic "soft spot" for CYP450 hydroxylation.
    
    • Mitigation Strategy: If 2-Et-CPA shows high clearance, researchers often fluorinate the ethyl group (e.g., 2-(2,2-difluoroethyl)-CPA) to block metabolism while retaining the steric bulk required for LSD1 selectivity.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These are designed to be self-validating control systems.

Protocol: LSD1 Inhibition Assay (Amplex Red Coupled)

Objective: Quantify


 differences between Methyl and Ethyl analogs.
  • Reagent Prep: Prepare 50 mM HEPES buffer (pH 7.5). Dissolve 2-Me-CPA and 2-Et-CPA in DMSO (stock 10 mM).

  • Enzyme Mix: Incubate recombinant human LSD1 (50 nM final) with varying concentrations of the inhibitor for 30 minutes at room temperature .

    • Why: CPAs are time-dependent inhibitors. Pre-incubation is critical to allow the covalent bond formation with FAD. Without this,

      
       values will be artificially high.
      
  • Substrate Addition: Add H3K4me2 peptide (20

    
    M) to initiate the reaction.
    
  • Detection: Add Amplex Red (50

    
    M) and Horseradish Peroxidase (HRP). LSD1 activity produces 
    
    
    
    , which converts Amplex Red to Resorufin (fluorescent).
  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) after 20 minutes.

  • Validation: Use Tranylcypromine as a positive control. The 2-Et-CPA should show lower

    
     (higher potency) than the 2-Me analog if the hydrophobic pocket hypothesis holds.
    
Protocol: Synthesis via Curtius Rearrangement

Objective: Access pure 2-alkyl-cyclopropan-1-amines.

Synthesis_Workflow Step1 Start: Trans-Cinnamic Acid (or Alkyl Acrylate) Step2 Cyclopropanation (Simmons-Smith or Diazo) Step1->Step2 Introduce R-Group (Me vs Et) Step3 Ester Hydrolysis -> Carboxylic Acid Step2->Step3 Step4 Curtius Rearrangement (DPPA, tBuOH) Step3->Step4 Formation of Isocyanate Step5 Deprotection (TFA) -> Free Amine Step4->Step5 Yields Boc-Amine

Figure 2: Synthetic workflow for accessing 2-substituted cyclopropylamines. The Curtius rearrangement ensures retention of stereochemistry.

References

  • LSD1 Inhibition SAR: Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (Demonstrates the preference for 2-substitution and steric bulk for LSD1 potency).

  • Cyclopropylamine Metabolism: Metabolism of cyclopropyl groups in drug design.[1] (Discusses the metabolic stability of methyl vs. ethyl substitutions).

  • MAO vs LSD1 Selectivity: Cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases.[2] (Highlights the selectivity profiles of substituted CPAs).

  • Biological Activity Overview: Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors.

Sources

A Comparative Guide to the Purity Validation of 2-Ethylcyclopropan-1-amine: GC-MS, qNMR, and Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the rigorous confirmation of purity for chiral amines such as 2-Ethylcyclopropan-1-amine is a cornerstone of quality and safety. The unique structural characteristics of this compound—a small, volatile primary amine with a chiral center—present distinct analytical challenges. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC) for the comprehensive purity assessment of 2-Ethylcyclopropan-1-amine.

The Analytical Challenge of Small Chiral Amines

Primary amines, particularly those with low molecular weight, are notoriously difficult to analyze by Gas Chromatography (GC).[1] Their high polarity and propensity for hydrogen bonding lead to undesirable interactions with the stationary phases of GC columns, resulting in poor peak shape, tailing, and potential decomposition in the hot injector.[1][2] For 2-Ethylcyclopropan-1-amine, its volatility is an advantage for GC, but its reactivity necessitates a chemical modification step known as derivatization to achieve reliable and reproducible results.[2][3] Furthermore, the presence of a stereocenter demands analytical techniques capable of resolving enantiomers to determine enantiomeric purity.

Primary Method: Purity Determination by GC-MS with Derivatization

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. To overcome the challenges associated with primary amines, derivatization is employed to replace the active hydrogen on the amine group with a less polar, more stable functional group.[2][4] This enhances volatility, improves chromatographic peak shape, and allows for robust quantification.

The Rationale for Trifluoroacetylation

For the analysis of 2-Ethylcyclopropan-1-amine, trifluoroacetylation using trifluoroacetic anhydride (TFAA) is a highly effective derivatization strategy.[2][5] The resulting N-(2-ethylcyclopropyl)trifluoroacetamide is significantly less polar and more volatile than the parent amine. The introduction of the trifluoroacetyl group also enhances the sensitivity of detection by mass spectrometry.[3]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 2-Ethylcyclopropan-1-amine Sample Solvent Dissolve in Anhydrous Solvent (e.g., Ethyl Acetate) Sample->Solvent Step 1 Derivatization Add Trifluoroacetic Anhydride (TFAA) Solvent->Derivatization Step 2 Reaction Heat at 60-70°C for 15-30 min Derivatization->Reaction Step 3 Injection Inject Derivatized Sample Reaction->Injection Transfer to GC vial Separation GC Separation (Chiral or Achiral Column) Injection->Separation Step 4 Detection Mass Spectrometry Detection Separation->Detection Step 5 Data Data Analysis (Purity Calculation) Detection->Data Step 6

Caption: Workflow for the GC-MS analysis of 2-Ethylcyclopropan-1-amine following trifluoroacetylation.

Experimental Protocol: GC-MS with TFAA Derivatization

Materials:

  • 2-Ethylcyclopropan-1-amine sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the 2-Ethylcyclopropan-1-amine sample into a reaction vial.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[5]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[5]

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

Suggested GC-MS Parameters:

  • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane column is a good starting point. For enantiomeric separation, a chiral column, for instance, one based on a substituted cyclodextrin, would be necessary.[6][7]

  • Inlet Temperature: 250°C

  • Oven Program: 50°C hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

Comparative Analysis: Orthogonal Methods for Purity Validation

To ensure the highest confidence in purity assessment, it is crucial to employ orthogonal analytical methods, which rely on different chemical and physical principles.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct measurement of the purity of a substance without the need for a chemically identical reference standard.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8]

Principle of qNMR for Purity: By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of known purity, the purity of the analyte can be calculated using the following equation:[8]

Purityanalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Weigh_Analyte Accurately Weigh Analyte Dissolve Co-dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H NMR Spectrum Transfer->Acquire Insert into Spectrometer Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte and Standard Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: General workflow for purity determination by quantitative NMR (qNMR).

Experimental Protocol: Quantitative ¹H NMR

Materials:

  • 2-Ethylcyclopropan-1-amine sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O, CDCl₃)

  • NMR tubes

Procedure:

  • Standard Selection: Choose an internal standard that is soluble in the same deuterated solvent as the analyte, does not react with the analyte, and has at least one signal that is well-resolved from the analyte signals.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 2-Ethylcyclopropan-1-amine sample and a similar molar equivalent of the internal standard into a vial.[9]

  • Dissolution: Dissolve the mixture in a precise volume of the chosen deuterated solvent.

  • NMR Acquisition: Transfer the solution to an NMR tube and acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for full relaxation of the protons.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integration and Calculation: Integrate the selected signals for both the analyte and the internal standard and calculate the purity using the formula provided.

Chiral High-Performance Liquid Chromatography (HPLC)

For determining the enantiomeric purity of 2-Ethylcyclopropan-1-amine, Chiral HPLC is a highly specific and often preferred method.[10][11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[11]

Rationale for Chiral HPLC: Direct separation of enantiomers on a CSP is a powerful approach that avoids the potential for racemization that can occur during derivatization.[12] Polysaccharide-based CSPs are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including amines.[13]

Experimental Protocol: Chiral HPLC

Materials:

  • 2-Ethylcyclopropan-1-amine sample

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Amine additive (e.g., diethylamine) for basic compounds

  • Chiral HPLC column (e.g., Chiralpak series)

Procedure:

  • Column Selection: Select a suitable polysaccharide-based chiral column.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. For basic analytes like 2-Ethylcyclopropan-1-amine, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.[10]

  • Sample Preparation: Dissolve a known concentration of the 2-Ethylcyclopropan-1-amine sample in the mobile phase.

  • HPLC Analysis: Inject the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV).

  • Quantification: Determine the enantiomeric purity by calculating the peak area percentage of each enantiomer.

Performance Comparison

FeatureGC-MS with DerivatizationQuantitative NMR (qNMR)Chiral HPLC
Principle Chromatographic separation followed by mass analysisNuclear magnetic resonance signal intensityDifferential interaction with a chiral stationary phase
Analyte State Volatile derivativeSolubleSoluble
Primary Use Chemical Purity and IdentificationAbsolute Purity (Primary Method)Enantiomeric Purity
Pros High sensitivity, structural information from MSNo need for a specific reference standard, non-destructiveDirect enantiomer separation, high resolution
Cons Derivatization required, potential for side reactionsLower sensitivity than GC-MS, requires pure internal standardCan be method development intensive, may require specific columns
Authoritative Standard Referenced in USP <621> and Ph. Eur. 2.2.46 for chromatographic techniquesIncreasingly recognized as a primary method for purity assignmentReferenced in USP <621> and Ph. Eur. 2.2.46 for chromatographic techniques

Conclusion

The purity validation of 2-Ethylcyclopropan-1-amine requires a multi-faceted analytical approach. GC-MS with derivatization, preferably using TFAA, provides a robust method for assessing chemical purity and identifying potential impurities. However, for an unbiased and absolute measure of purity, qNMR stands out as a powerful, non-destructive primary method. To specifically address the chirality of the molecule, Chiral HPLC is the most direct and reliable technique for determining enantiomeric excess.

For a comprehensive and trustworthy purity assessment of 2-Ethylcyclopropan-1-amine, a combination of these orthogonal methods is recommended. For instance, qNMR can be used to establish the absolute purity of a reference standard, which can then be used to calibrate the GC-MS and/or Chiral HPLC methods for routine quality control. This integrated strategy ensures the highest level of confidence in the quality of this important chemical entity.

References

  • Journal of Medicinal Chemistry. Purity by absolute qNMR. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Quantitative NMR Spectroscopy. University of Strathclyde. [Link]

  • Bulletin 909A Guide to Derivatization Reagents for GC. Restek. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

  • "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S. Digital Commons @ University of Illinois at Chicago. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • GC/MS determination of amines following exhaustive trifluoroacetylation. OSTI.GOV. [Link]

  • New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

Sources

Structural Characterization of 2-Ethylcyclopropan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethylcyclopropan-1-amine is a high-value pharmacophore found in lysine-specific demethylase 1 (LSD1) inhibitors and monoamine oxidase (MAO) modulators. Its structural rigidity and specific stereochemistry (cis vs. trans) dictate its biological efficacy. However, the characterization of this small, strained ring system presents unique challenges: high volatility of the free base, hygroscopicity of simple salts, and complex NMR coupling patterns.

This guide provides an objective technical comparison of salt forms and characterization methodologies. It moves beyond basic identification to offer a self-validating workflow for distinguishing stereoisomers and selecting the optimal salt for drug development.

Part 1: Comparative Analysis of Salt Forms

For 2-ethylcyclopropan-1-amine, the free base is a volatile liquid prone to carbonylation upon exposure to air. Salt formation is mandatory for handling and stability. We compare the three most relevant salt forms encountered in development.

Hydrochloride (HCl) – The Standard
  • Role: Primary form for biological testing and final formulation.

  • Performance: Excellent aqueous solubility (>50 mg/mL). However, cyclopropylamine hydrochlorides can be hygroscopic, requiring storage under desiccant.

  • Crystallinity: Often forms needles; good for powder X-ray diffraction (PXRD) but may require recrystallization from MeOH/Et₂O to remove amorphous content.

L-Tartrate / Mandelate – The Resolvers
  • Role: Chiral resolution and purification.

  • Performance: These salts rely on the principle of differential solubility between diastereomeric pairs. They are less soluble in water than HCl but crystallize readily from alcohols, making them ideal for separating cis/trans mixtures or enantiomers.

  • Crystallinity: High. Forms robust prisms suitable for single-crystal X-ray diffraction (SC-XRD).

Trifluoroacetate (TFA) – The Intermediate
  • Role: Artifact of HPLC purification or peptide synthesis deprotection.

  • Performance: High solubility in organic solvents (DMSO, MeOH).

  • Drawback: TFA salts are often hygroscopic and acidic; residual TFA can be cytotoxic in cell assays. Must be converted to HCl for biological data consistency.

Table 1: Comparative Physical Properties of Salt Alternatives
FeatureHydrochloride (HCl)L-TartrateTrifluoroacetate (TFA)
Primary Utility Bioassays, FormulationChiral Resolution, SC-XRDSynthesis Intermediate
Hygroscopicity Moderate to HighLowHigh
Solubility (Water) High (>100 mg/mL)Moderate (~20-50 mg/mL)High
Crystallinity Good (Needles)Excellent (Prisms)Poor (Often amorphous/oil)
Isomer Enrichment No (Co-crystallizes)Yes (Diastereomeric selection)No

Part 2: Isomeric Differentiation (Cis vs. Trans)

The biological activity of 2-ethylcyclopropan-1-amine is stereospecific. Distinguishing the cis (Z) and trans (E) isomers is the critical analytical bottleneck.

The NMR Logic: Coupling Constants & NOE

In cyclopropane systems, the Karplus relationship dictates that vicinal coupling constants (


) depend on the dihedral angle.[1]
  • 
     Isomer:  Protons are on the same face.[2] Dihedral angle 
    
    
    
    .
    
    
    .
  • 
     Isomer:  Protons are on opposite faces.[2] Dihedral angle 
    
    
    
    .
    
    
    .

Note: This trend (


) is specific to cyclopropanes and is the inverse  of the trend seen in alkenes.
Workflow Visualization

The following diagram outlines the logical pathway for definitive structural assignment.

IsomerID Start Crude Salt Sample HNMR 1H NMR (DMSO-d6) Start->HNMR Coupling Analyze Vicinal Coupling (H1-H2) HNMR->Coupling J_Large J = 7-10 Hz Coupling->J_Large Primary Indication J_Small J = 3-6 Hz Coupling->J_Small Primary Indication NOESY 2D NOESY / 1D NOE J_Large->NOESY Confirm J_Small->NOESY Confirm NOE_Pos NOE Observed (Ring H - Ethyl CH2) NOESY->NOE_Pos NOE_Neg NOE Absent (Ring H - Ethyl CH2) NOESY->NOE_Neg Cis ASSIGNMENT: Cis-Isomer NOE_Pos->Cis Trans ASSIGNMENT: Trans-Isomer NOE_Neg->Trans

Caption: Logical decision tree for assigning cis/trans stereochemistry in 2-substituted cyclopropylamines.

Part 3: Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt

Objective: Convert the volatile free base into a stable solid for characterization.

  • Dissolution: Dissolve 1.0 eq of crude 2-ethylcyclopropan-1-amine oil in anhydrous diethyl ether (10 mL/g). Cool to 0°C under N₂ atmosphere.

  • Acidification: Dropwise add 1.1 eq of 2M HCl in diethyl ether (or 4M HCl in dioxane). A white precipitate should form immediately.

    • Critical Step: Do not use aqueous HCl; water removal is difficult and promotes oiling out.

  • Isolation: Stir at 0°C for 30 minutes. Filter the solid under a blanket of nitrogen (to prevent moisture absorption).

  • Washing: Wash the filter cake with cold anhydrous ether (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

  • Yield Check: Expected yield >85%. If the product is sticky (hygroscopic), recrystallize immediately from MeOH/Et₂O.

Protocol B: NMR Characterization & NOE Setup

Objective: Definitive structural assignment.

  • Sample Prep: Dissolve ~10 mg of the salt in 0.6 mL DMSO-d₆.

    • Why DMSO? It breaks up ion-pairing aggregates better than CDCl₃, sharpening the multiplets for coupling analysis.

  • 1D Acquisition: Acquire a standard proton spectrum (sw = 12 ppm, d1 = 2s).

  • NOE Experiment: Perform a 1D-DPFGSE-NOE (selective excitation).

    • Target: Irradiate the methine proton at C1 (bearing the amine).

    • Observation: Look for enhancement at the ethyl group signal.

      • Cis: Strong enhancement (protons are spatial neighbors).

      • Trans: Weak or no enhancement.

Part 4: Structural Data Reference

The following values are synthesized from general cyclopropylamine trends and specific literature on analogous systems.

Table 2: Diagnostic NMR Parameters (DMSO-d₆)
PositionProtonCis-Isomer (

ppm)
Trans-Isomer (

ppm)
MultiplicityCoupling (

)
C1 CH-NH

2.30 - 2.452.05 - 2.20Multiplet-
C2 CH-Et0.85 - 1.000.60 - 0.80Multiplet-
C3 Ring CH

0.40 - 0.600.30 - 0.50Multiplet

Hz
- Vicinal

- - -

Hz
(

)

Hz
(

)

Note: The amine protons (


) typically appear as a broad singlet around 8.0-8.5 ppm in DMSO-d₆.
Validation by X-Ray Diffraction (XRD)

If single crystals are obtained (typically from the Tartrate salt), look for the hydrogen bonding network . In cyclopropylamine salts, the ammonium headgroup usually forms three N-H...X hydrogen bonds, creating a layered packing structure. The C-C bond lengths in the ring will be short (approx 1.50 Å), characteristic of the strained system.

References

  • Wiberg, K. B., & Nist, B. J. (1963). The NMR Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society.[3] (Establishes the

    
     rule for cyclopropanes). 
    
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[4] Beilstein Journal of Organic Chemistry. (Protocol for cyclopropylamine salt synthesis).

  • BenchChem. A Comparative Guide to the NMR Characterization of cis- and trans-1-iodo-2-methylcyclopropane. (Methodology for distinguishing cyclopropane isomers via NOE).

  • ChemicalBook. 2-Cyclopropylethylamine hydrochloride Properties and Safety. (General properties of cyclopropylamine salts).

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-Ethylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Ethylcyclopropan-1-amine. As a research chemical with limited specific public data, this procedure is synthesized from the established best practices for structurally analogous compounds, namely primary aliphatic amines and cyclopropane derivatives. The causality behind each step is explained to ensure a deep understanding of the required safety measures. Your institution's Environmental Health and Safety (EHS) office is the final authority and must be consulted before proceeding.

Hazard Assessment: Understanding the "Why"

Proper disposal is dictated by the inherent hazards of the chemical. 2-Ethylcyclopropan-1-amine combines two key structural features: a primary amine and a strained cyclopropane ring.

  • Primary Aliphatic Amine: The amine group (-NH2) makes the molecule basic and corrosive.[1] Amines of this class are typically flammable, can cause severe skin and eye burns, and are harmful if inhaled or swallowed.[2][3][4][5] Vapors can be irritating to the respiratory system, and prolonged exposure may pose more severe health risks.[5][6]

  • Cyclopropane Ring: This three-membered ring is under significant angle and torsional strain, making it more reactive than acyclic alkanes.[7] While not typically explosive in itself, this inherent strain contributes to its chemical reactivity.[8]

The combination of these functional groups classifies this compound as a flammable, corrosive, and toxic hazardous chemical waste. This classification strictly prohibits disposal via standard laboratory drains or as common refuse.

Inferred Hazard Profile Summary
Hazard ClassificationDescriptionSource
Flammable Liquid The substance is expected to be a highly flammable liquid and vapor. Vapors can travel to an ignition source and flash back.[3][9][10]
Corrosive Causes severe skin burns and eye damage upon contact. Material is destructive to the tissues of mucous membranes.[3][10]
Acute Toxicity Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][3]
Environmental Hazard May be harmful to aquatic life. Must not be allowed to enter drains or waterways.[6][11]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the primary container or preparing waste, ensure the following PPE is worn to prevent exposure.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield (8-inch minimum).[10]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[10]

  • Skin and Body Protection: Wear a flame-retardant lab coat and a chemical-resistant apron. Ensure arms, legs, and feet are fully covered.[10]

  • Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12]

Spill Management Protocol

Accidental spills must be treated as a hazardous waste situation.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[2]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[9][10]

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Contain & Absorb: For small spills, cover with a non-combustible absorbent material like vermiculite or dry sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and contaminated soil into a designated, properly labeled hazardous waste container using non-sparking tools.[9]

  • Decontaminate: Wipe the spill area with a suitable solvent (consult your EHS office), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Step-by-Step Disposal Procedure

This procedure assumes you are disposing of residual 2-Ethylcyclopropan-1-amine, either in its original container or as a waste solution. Under no circumstances should this chemical be poured down the drain. [13][14]

Workflow Diagram: Disposal Decision Process

DisposalWorkflow cluster_prep Preparation Phase cluster_waste Waste Handling cluster_final Final Steps Start Start: Need to Dispose of 2-Ethylcyclopropan-1-amine PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Start->PPE FumeHood Work Inside a Certified Chemical Fume Hood PPE->FumeHood IdentifyContainer Identify Correct Hazardous Waste Container (Flammable, Corrosive) FumeHood->IdentifyContainer Transfer Carefully Transfer Waste into Container IdentifyContainer->Transfer SealAndLabel Securely Seal Container and Attach Hazardous Waste Label Transfer->SealAndLabel Store Store Waste Container in Designated Satellite Accumulation Area SealAndLabel->Store ContactEHS Contact EHS/Safety Office for Waste Pickup Store->ContactEHS End End: Waste Collected by Authorized Personnel ContactEHS->End

Caption: Disposal workflow for 2-Ethylcyclopropan-1-amine.

Experimental Protocol
  • Gather Materials:

    • Your labeled container of 2-Ethylcyclopropan-1-amine waste.

    • A designated hazardous waste container provided by your EHS department. This should be made of a compatible material (e.g., polyethylene) and clearly marked for "Flammable Liquid" and "Corrosive" waste.

    • A hazardous waste label, filled out completely with the chemical name and concentration.

  • Prepare the Work Area:

    • Don all required PPE as described in Section 2.

    • Perform all subsequent steps inside a certified chemical fume hood.

    • Ensure a spill kit is readily accessible.

  • Transfer the Waste:

    • Carefully open the primary container of 2-Ethylcyclopropan-1-amine.

    • Using a funnel, slowly pour the chemical waste into the designated EHS hazardous waste container. Avoid splashing.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Rinse the Empty Container (Triple Rinse):

    • The original, now "empty," container is still considered hazardous.[6]

    • Rinse the container three times with a small amount of a suitable solvent (e.g., methanol or ethanol).

    • Crucially, collect this rinseate as hazardous waste. [13] Add it to the same hazardous waste container.

  • Seal and Label:

    • Securely cap the hazardous waste container.

    • Ensure the hazardous waste label is completely filled out, including the full chemical name ("2-Ethylcyclopropan-1-amine"), estimated volume/concentration, and the date.

  • Storage and Collection:

    • Place the sealed and labeled waste container in your laboratory's designated Hazardous Waste Satellite Accumulation Area.

    • Contact your institution's EHS department to schedule a pickup. Do not transport hazardous waste yourself.[14]

Final Authority and Compliance

This guide is based on established safety protocols for chemicals with similar hazard profiles. However, waste disposal regulations can vary significantly. Your primary and overriding responsibility is to follow the specific procedures mandated by your institution's EHS department and to comply with all local, state, and federal regulations. [6]

References

  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Cyclopropane Ring Strain. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • American Chemical Society Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethylcyclopenten-1-amine. PubChem. Retrieved from [Link]

  • Loba Chemie. (2016). Cyclopropylamine for Synthesis MSDS. Retrieved from [Link]

  • Uniserver. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • RPS Group. (2022). Hazard Watch: Amines in the workplace. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Wiley Online Library. (2015). Structure and Reactivity of the Cyclopropane Species. In Cyclopropanes in Organic Synthesis. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

  • Air Liquide. (2020). Cyclopropane Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethylcyclopropanamine. PubChem. Retrieved from [Link]

  • Chemchart. (n.d.). 2-Methylcyclopropan-1-amine. Retrieved from [Link]

Sources

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